Zaltoprofen-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
InChI Key |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Zaltoprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a feasible synthetic pathway for Zaltoprofen-13C,d3, an isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen. It further outlines the analytical methodologies crucial for determining the isotopic purity of the final compound. This guide is intended to provide a comprehensive resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and other applications where stable isotope-labeled internal standards are essential.
Introduction
Zaltoprofen is a preferential cyclooxygenase-2 (COX-2) inhibitor used for its analgesic and anti-inflammatory properties.[1] Stable isotope-labeled versions of pharmaceutical compounds, such as this compound, are invaluable tools in drug development.[1][2] They serve as internal standards in quantitative bioanalytical assays, enabling precise and accurate measurements of the drug and its metabolites in biological matrices. The incorporation of a heavy isotope, such as carbon-13 (¹³C) and deuterium (d), provides a distinct mass signature detectable by mass spectrometry without significantly altering the compound's chemical properties.[3]
This guide proposes a synthetic route for this compound and provides a detailed overview of the analytical techniques required to ascertain its isotopic purity.
Proposed Synthesis of this compound
A potential retrosynthetic analysis suggests that the ¹³C and three deuterium atoms can be incorporated into the propionic acid side chain. A feasible approach would utilize a labeled 2-bromopropionic acid derivative.
Key Labeled Starting Material: 2-Bromopropionic-2-¹³C-3,3,3-d3 acid.
The synthesis can be envisioned to proceed through the following key steps, as illustrated in the workflow diagram below:
-
Synthesis of the Dibenzothiepinone Core: A common route to the core structure of Zaltoprofen, 10,11-dihydrodibenzo[b,f]thiepin-10-one, involves the intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid or related compounds.[4][6]
-
Introduction of the Labeled Side Chain: The labeled propionic acid side chain can be introduced onto the dibenzothiepinone core via a Friedel-Crafts acylation or a similar reaction using the labeled 2-bromopropionic-2-¹³C-3,3,3-d3 acid or its corresponding acid chloride.
A generalized reaction scheme is presented below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, the following general experimental methodologies can be adapted from known procedures for the synthesis of Zaltoprofen.[6][7]
General Procedure for Friedel-Crafts Acylation:
-
Reaction Setup: To a solution of the dibenzothiepinone core in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at a controlled temperature (e.g., 0-5 °C).
-
Addition of Labeled Reagent: A solution of 2-bromopropionic-2-¹³C-3,3,3-d3 acyl chloride (prepared from the corresponding acid) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
Isotopic Purity Determination
The determination of isotopic purity is a critical step to ensure the quality of the labeled compound for its intended use as an internal standard. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry is the most direct method for determining isotopic enrichment.[9][10][11] By comparing the mass spectra of the labeled compound with its unlabeled analog, the percentage of molecules containing the heavy isotopes can be calculated.
Experimental Protocol for Isotopic Purity by MS:
-
Sample Preparation: Prepare solutions of both this compound and unlabeled Zaltoprofen at a known concentration.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to obtain the mass spectra of both samples.
-
Data Acquisition: Acquire the mass spectra over a relevant m/z range that includes the molecular ion peaks of both the labeled and unlabeled compounds.
-
Data Analysis:
-
Determine the relative intensities of the isotopic peaks in the mass spectrum of the unlabeled Zaltoprofen to account for the natural abundance of isotopes.
-
In the mass spectrum of this compound, identify the molecular ion peak corresponding to the labeled molecule (M+4) and any peaks corresponding to incompletely labeled species (M+1, M+2, M+3) or unlabeled compound (M).
-
Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species to the sum of the peak areas of all isotopic species.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, can provide information about the position and extent of isotopic labeling. While ¹H NMR can be used to assess the incorporation of deuterium, ¹³C NMR is essential for confirming the position of the ¹³C label.
Experimental Protocol for Isotopic Purity by NMR:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons of the propionic acid side chain will indicate successful deuteration.
-
-
¹³C NMR Analysis:
-
Acquire a quantitative ¹³C NMR spectrum.
-
The signal corresponding to the carbon at the C2 position of the propionic acid side chain will be significantly enhanced and may show coupling to deuterium, confirming the position of the ¹³C label.
-
The isotopic enrichment can be estimated by comparing the integral of the labeled carbon signal to the integrals of other carbon signals in the molecule, taking into account relaxation times for quantitative analysis.
-
Data Presentation
The quantitative data regarding the isotopic purity of a synthesized batch of this compound should be summarized in a clear and concise table.
| Analytical Method | Parameter Measured | Result |
| Mass Spectrometry | Isotopic Enrichment of ¹³C | >99% |
| Isotopic Enrichment of d₃ | >98% | |
| Chemical Purity | >99% | |
| ¹H NMR Spectroscopy | Deuterium Incorporation at methyl group | Consistent with >98% deuteration |
| ¹³C NMR Spectroscopy | ¹³C Incorporation at C2 of propionate | Confirmed |
Logical Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive assessment of the isotopic purity of synthesized this compound.
Caption: Workflow for isotopic purity assessment of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic strategy, based on established chemical principles, offers a viable route to this important analytical standard. The detailed analytical protocols for mass spectrometry and NMR spectroscopy are essential for ensuring the high isotopic and chemical purity required for its application in demanding research and development settings. Adherence to these rigorous analytical practices is paramount for the generation of reliable data in pharmacokinetic and metabolic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. CN105218514A - The preparation method of Zaltoprofen - Google Patents [patents.google.com]
- 5. CN101812049A - Method for preparing zaltoprofen - Google Patents [patents.google.com]
- 6. EP2842952A1 - Method for producing zaltoprofen and derivative thereof - Google Patents [patents.google.com]
- 7. KR100898099B1 - Preparation method of zaltoprofen - Google Patents [patents.google.com]
- 8. Synthesis routes of Zaltoprofen [benchchem.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the isotope enrichment of one or a mixture of two stable labelled tracers of the same compound using the complete isotopomer distribution of an ion fragment; theory and application to in vivo human tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Zaltoprofen and its Isotopically Labeled Analog, Zaltoprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with a unique dual mechanism of action that distinguishes it from many other drugs in its class. It not only preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, but also exerts analgesic effects by modulating the bradykinin B2 receptor signaling pathway. This technical guide provides a detailed exploration of these mechanisms, supported by quantitative data and experimental methodologies. The isotopically labeled form, Zaltoprofen-13C,d3, is also discussed, clarifying its role as an internal standard for analytical and research purposes, with a mechanism of action identical to that of the parent compound.
Introduction to Zaltoprofen
Zaltoprofen, chemically known as (±)-2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, is a propionic acid derivative NSAID.[1] It is clinically used for the treatment of various inflammatory and painful conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.[2] Its efficacy is attributed to its ability to suppress the production of prostaglandins and to interfere with bradykinin-induced nociception.
This compound is a stable isotope-labeled version of Zaltoprofen, incorporating carbon-13 and deuterium atoms. This labeling does not alter the pharmacological properties of the molecule. Instead, it serves as a crucial tool in bioanalytical assays, such as mass spectrometry, to ensure accurate quantification of Zaltoprofen in biological matrices by acting as an internal standard.[3]
Mechanism of Action: A Dual Approach
Zaltoprofen's therapeutic effects are primarily achieved through two distinct, yet complementary, mechanisms: preferential inhibition of the COX-2 enzyme and modulation of the bradykinin B2 receptor signaling pathway.
Preferential Inhibition of Cyclooxygenase-2 (COX-2)
Like other NSAIDs, Zaltoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is a primary mediator of pain and inflammatory responses.[2]
Zaltoprofen exhibits preferential inhibition of COX-2 over COX-1.[4] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Quantitative Data: In Vitro COX Inhibition
| Compound | Target | IC50 (μM) |
| Zaltoprofen | COX-1 | 1.3[4] |
| Zaltoprofen | COX-2 | 0.34[4] |
Modulation of the Bradykinin B2 Receptor Signaling Pathway
A distinguishing feature of Zaltoprofen is its ability to inhibit pain responses induced by bradykinin, a potent inflammatory mediator.[2] Bradykinin exerts its effects by binding to B1 and B2 receptors. Zaltoprofen specifically interferes with the B2 receptor-mediated pathway in primary sensory neurons.[2]
Interestingly, studies have shown that Zaltoprofen does not directly bind to and block the bradykinin B1 or B2 receptors.[2] Instead, it inhibits the downstream signaling cascade initiated by bradykinin binding to the B2 receptor. A key step in this cascade is the increase in intracellular calcium concentration ([Ca2+]i). Zaltoprofen has been demonstrated to completely inhibit the bradykinin-induced increase in [Ca2+]i in dorsal root ganglion cells, even in the absence of extracellular calcium, suggesting an effect on calcium release from intracellular stores.[2]
This inhibition of the bradykinin pathway provides an additional analgesic mechanism that is independent of prostaglandin synthesis inhibition.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating Zaltoprofen's activity.
Zaltoprofen's Dual Mechanism of Action
References
- 1. ovid.com [ovid.com]
- 2. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSAID zaltoprofen possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zaltoprofen inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Certificate of Analysis for Zaltoprofen-13C,d3: An In-Depth Technical Whitepaper
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a specific batch of a chemical compound.[1][2][3][4] When working with isotopically labeled internal standards like Zaltoprofen-13C,d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound.
General Product Information
This initial section of the CoA provides fundamental identification and traceability information for the specific product batch.[4][5]
| Parameter | Description | Typical Data |
| Product Name | This compound | The common chemical name including isotopic labels. |
| Catalogue Number | Z-025008[6] | A unique identifier assigned by the supplier. |
| CAS Number | N/A | A CAS number may not be assigned to this specific isotopologue. |
| Lot / Batch Number | [Specific Alphanumeric Code] | A unique code for the specific production batch, ensuring traceability.[5] |
| Chemical Formula | C₁₆¹³CH₁₁D₃O₃S[6] | The elemental composition, indicating one ¹³C and three deuterium (D) atoms. |
| Molecular Weight | 302.37[6] | The mass of the molecule, adjusted for the heavier isotopes. |
| Appearance | White to Off-White Solid | A visual description of the physical state. |
| Solubility | Soluble in DMSO, Methanol[7] | Solvents in which the compound can be dissolved for analysis. |
| Storage Condition | Store at 2–8°C, protect from light and moisture.[8] | Recommended conditions to ensure long-term stability. |
Quantitative Analytical Data
This is the core section of the CoA, presenting the empirical results from various analytical tests against pre-defined specifications.[3]
Table 2.1: Identity, Purity, and Isotopic Enrichment
| Test | Method | Specification | Result |
|---|---|---|---|
| Chemical Purity | HPLC | ≥ 98.0% | 99.7% |
| ¹H-NMR Spectroscopy | NMR | Conforms to structure[7] | Consistent with the predicted structure of Zaltoprofen, showing the absence of a proton signal for the methyl group. |
| Mass Spectrometry | ESI-MS | Conforms to structure | Consistent with the expected molecular weight for the labeled compound. |
| Isotopic Purity (D) | Mass Spectrometry | ≥ 98 atom % D | 99.5 atom % D |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C |
Experimental Protocols
This section details the methodologies used to obtain the results presented in the analytical data section.
This method is used to separate this compound from any impurities and quantify its purity based on the area of its corresponding peak in the chromatogram.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Diamonsil C18 (4.6 mm x 150 mm, 5 µm) or equivalent reverse-phase column.[9][10]
-
Mobile Phase : A mixture of Acetonitrile and 0.1% v/v Acetic Acid in water (e.g., in a 95:5 v/v ratio).[11]
-
Procedure : A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The purity is calculated by comparing the area of the main Zaltoprofen peak to the total area of all detected peaks.
Mass spectrometry confirms the molecular weight of the isotopically labeled compound and determines the extent and location of the isotopic labeling.
-
Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Ionization : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[12][13]
-
Procedure for Identity : The instrument measures the mass-to-charge ratio (m/z) of the parent ion. The result must match the theoretical mass of this compound (302.37).
-
Procedure for Isotopic Enrichment : High-resolution mass spectrometry is used to analyze the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled, and fully labeled (M+4) species are measured. The isotopic purity is calculated from the ratio of the desired labeled ion to the sum of all relevant isotopic ions.
¹H-NMR spectroscopy is used to confirm the overall chemical structure and verify the position of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated solvent such as DMSO-d₆ or Chloroform-d.
-
Procedure : A spectrum is acquired and compared to the known spectrum of unlabeled Zaltoprofen. The key confirmation for this compound is the significant reduction or complete absence of the proton signal corresponding to the methyl group on the propionic acid side chain, confirming successful deuteration (d3). The remaining signals should be consistent with the rest of the Zaltoprofen structure.
Mandatory Visualizations
Caption: A logical workflow illustrating the key stages of quality control testing and approval for the generation of a CoA.
Caption: The chemical structure of Zaltoprofen with highlighted positions for the Carbon-13 and Deuterium (d3) isotopic labels.
References
- 1. chemicalsuppliers.co.za [chemicalsuppliers.co.za]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. abmole.com [abmole.com]
- 8. clinivex.com [clinivex.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Zaltoprofen and Its Related Substances in Zaltoprofen Tabets by HPLC [journal11.magtechjournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Commercial Suppliers of Zaltoprofen-13C,d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers offering Zaltoprofen-13C,d3, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality labeled compounds for their research needs, with a focus on pharmacokinetic and metabolic studies.
Introduction to Zaltoprofen and its Isotopically Labeled Analog
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2.[1] Stable isotope-labeled versions of pharmaceutical compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, allowing for precise quantification by mass spectrometry, even in complex biological matrices, without altering the compound's fundamental chemical properties.
Commercial Suppliers of this compound
The following table summarizes the commercial suppliers identified for this compound and related isotopically labeled analogs. While efforts have been made to gather comprehensive data, researchers are advised to contact the suppliers directly for the most current product specifications and availability.
| Supplier | Product Name | Catalog Number | Molecular Formula | Purity | Isotopic Enrichment | Available Quantities |
| Axios Research | Zaltoprofen-13C-d3 | AR-Z01022 | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |
| MedchemExpress | This compound | HY-B0619S1 | Not specified | >98% | Not specified | 1 mg, 5 mg |
| TLC Pharmaceutical Standards | Zaltoprofen-13C-d3 | Z-025008 | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |
| Standardpharm Co., Ltd. | Zaltoprofen-13C-d3 | RM1560Z13C | C₁₆¹³CH₁₁D₃O₃S | Inquire | Inquire | Inquire |
| Clinivex | Zaltoprofen Impurity 1-13C-d3 | RCLS3C53418 | C₁₅¹³CH₁₁D₃OS | Inquire | Inquire | Inquire |
Experimental Protocols: A General Workflow
While specific experimental protocols are highly dependent on the research question and the analytical instrumentation, the following provides a general workflow for the use of this compound as an internal standard in a typical pharmacokinetic study using liquid chromatography-mass spectrometry (LC-MS).
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Zaltoprofen and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store these solutions at an appropriate temperature (e.g., -20°C) to ensure stability.
-
Working Solutions: Prepare serial dilutions of the Zaltoprofen stock solution to create calibration standards. A working solution of the internal standard (this compound) should also be prepared at a concentration that yields a consistent and robust signal in the mass spectrometer.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances. A common method is protein precipitation.
-
To a 100 µL aliquot of the biological sample, add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Add a protein precipitating agent, such as three volumes of cold acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reverse-phase HPLC or UHPLC column to separate Zaltoprofen from other components in the sample extract. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zaltoprofen and this compound should be optimized for maximum sensitivity and specificity.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte (Zaltoprofen) to the internal standard (this compound) against the known concentrations of the calibration standards.
-
Determine the concentration of Zaltoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the procurement and application of this compound.
Caption: Procurement Workflow for Research-Grade this compound.
Caption: General Experimental Workflow for a Pharmacokinetic Study.
Conclusion
The availability of high-quality, isotopically labeled internal standards like this compound is paramount for the accurate and precise quantification of Zaltoprofen in biological samples. This guide provides a starting point for researchers to identify and procure this critical reagent. It is strongly recommended to engage directly with the suppliers to obtain detailed specifications and to develop and validate robust analytical methods tailored to the specific research application.
References
An In-depth Technical Guide on the Solubility of Zaltoprofen-13C,d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Data
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is classified as a BCS Class-II drug, indicating low solubility and high permeability.[1][2] Enhancing its solubility is a key consideration for its formulation and bioavailability. The isotopically labeled Zaltoprofen-13C,d3 is primarily used as an internal standard in pharmacokinetic studies. Its solubility profile is critical for the preparation of stock solutions and calibration standards.
Quantitative Solubility Data
The following table summarizes the known solubility of Zaltoprofen in various organic solvents. This data serves as a strong proxy for the solubility of this compound.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~25 |
| Dimethyl sulfoxide (DMSO) | ~16 |
| Ethanol | ~11 |
| Acetone | Freely Soluble |
| Chloroform | Freely Soluble |
| Methanol | Soluble |
| Ethanol | Slightly Soluble |
| Benzene | Slightly Soluble |
| Cyclohexene | Partially Insoluble |
| Water | Practically Insoluble (0.028 mg/mL)[3] |
Table 1: Solubility of Zaltoprofen in various solvents. Data compiled from multiple sources.[3][4][5]
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of a compound like this compound is the saturation shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Ethanol, DMSO, Acetonitrile)
-
Volumetric flasks
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The amount of compound added should be more than what is expected to dissolve to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.[1]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6][7] The absorption maxima for Zaltoprofen have been reported at approximately 243.5 nm and 338.0 nm.[5]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While Zaltoprofen's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, there are no specific signaling pathways uniquely associated with its isotopically labeled form, this compound.[8][9] The primary role of this compound is as an internal standard in analytical chemistry, where its chemical and biological behavior is assumed to be identical to the unlabeled compound. Therefore, a diagram illustrating a signaling pathway is not directly relevant to the core topic of its solubility.
The logical relationship in the context of this guide is the workflow for determining solubility, as visualized above. This workflow follows a logical progression from sample preparation to analysis and final calculation, which is a fundamental process in pharmaceutical and chemical research.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scribd.com [scribd.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of Zaltoprofen and Its Related Substances in Zaltoprofen Tabets by HPLC [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
Navigating the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques central to the use of isotopic labeling in drug metabolism and pharmacokinetic (DMPK) studies. By tracing the journey of a drug through the body, isotopic labeling offers invaluable insights into its absorption, distribution, metabolism, and excretion (ADME), forming the bedrock of modern drug development and regulatory submission.
Core Principles of Isotopic Labeling
Isotopic labeling is a powerful technique that involves the incorporation of "heavy" or radioactive isotopes into a drug molecule, creating a tracer that is chemically identical to the parent drug but distinguishable by analytical instruments. This allows researchers to track the fate of the drug and its metabolites in complex biological matrices.[1][2]
There are two main types of isotopes used in these studies:
-
Stable Isotopes: These are non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), that are heavier than their naturally abundant counterparts.[1] Their primary advantage is safety, as they do not pose a radiation risk, making them suitable for studies in humans, including vulnerable populations.[3] Detection is typically achieved using high-resolution mass spectrometry (MS), which can differentiate the mass difference between the labeled and unlabeled compounds.[2]
-
Radioisotopes: These isotopes, most commonly carbon-14 (¹⁴C) and tritium (³H), are radioactive and emit radiation that can be detected and quantified.[4] Radiolabeling, particularly with ¹⁴C, is considered the gold standard for quantitative mass balance studies due to the ability to track all drug-related material.[5][6]
The choice of isotope and the position of the label within the molecule are critical for a successful study. The label should be placed in a metabolically stable position to avoid its loss during biotransformation.
Key Experimental Protocols
A variety of in vivo and in vitro experiments are employed to fully characterize the metabolic profile of a drug candidate.
In Vivo Human Mass Balance Studies
Human mass balance studies are crucial for understanding the overall disposition of a drug.[6] The primary objective is to account for the total administered dose and determine the routes and rates of excretion.[4]
A typical protocol for a human mass balance study using a ¹⁴C-labeled drug is as follows:
-
Subject Selection and Dosing: A small cohort of healthy male volunteers is typically recruited.[7] Following a baseline period, a single oral dose of the investigational drug, containing a known amount of ¹⁴C-labeled compound, is administered.[5]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a period sufficient to ensure recovery of at least 90% of the administered radioactive dose.[7][8] Sample collection often continues until the radioactivity recovered in excreta is less than 1% of the dose over a 24-hour period on two consecutive days.[7]
-
Sample Analysis:
-
Total Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, and homogenized feces) is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[9] AMS offers higher sensitivity, allowing for the use of microdoses of the radiolabeled drug.[5]
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent drug and its metabolites.[9] The presence of the radiolabel aids in distinguishing drug-related material from endogenous compounds.
-
-
Data Analysis: The data is used to calculate pharmacokinetic parameters for total radioactivity and the parent drug, determine the cumulative percentage of the dose recovered in urine and feces, and quantify the relative abundance of each metabolite.[8]
In Vitro Metabolite Identification
In vitro studies using human-derived systems are essential for identifying potential metabolic pathways and for cross-species comparisons.[10]
A general protocol for in vitro metabolite identification using liver microsomes is as follows:
-
Incubation: The isotopically labeled drug is incubated with pooled human liver microsomes in the presence of necessary cofactors, such as NADPH.[11] Control incubations without the cofactor are also performed.
-
Reaction Quenching: After a specific incubation time, the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[11]
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the drug and its metabolites, is then transferred to a new tube and often evaporated to dryness before being reconstituted in a solvent compatible with the analytical method.[11]
-
LC-MS/MS Analysis: The reconstituted samples are injected into an LC-MS/MS system for the separation and identification of metabolites. The mass shift between the parent drug and its metabolites, along with fragmentation patterns, helps in structural elucidation.
Sample Preparation for LC-MS Analysis
Proper sample preparation is critical for obtaining high-quality data from LC-MS analysis. The goal is to remove interfering substances from the biological matrix while efficiently extracting the analytes of interest.
Detailed Protocol for Plasma Sample Preparation (Protein Precipitation):
-
Thaw and Vortex: Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.[12]
-
Add Internal Standard: Spike the plasma sample with an isotopically labeled internal standard. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add three to four volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.[13]
-
Vortex and Centrifuge: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[14] Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[12] Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS system.
Detailed Protocol for Urine Sample Preparation (Dilute-and-Shoot):
-
Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at a moderate speed (e.g., 2,000 x g) for 5-10 minutes to pellet any particulate matter.[15]
-
Add Internal Standard: Spike the urine supernatant with an isotopically labeled internal standard.
-
Dilution: Dilute the urine sample with a suitable solvent, often the initial mobile phase of the LC method.[13] A dilution factor of 2 to 10 is common.
-
Vortex: Vortex the diluted sample to ensure thorough mixing.
-
Analysis: The diluted sample can be directly injected into the LC-MS system. For some applications, a filtration step may be included before injection.
Data Presentation and Interpretation
The quantitative data generated from isotopic labeling studies are typically summarized in tables to facilitate comparison and interpretation.
Quantitative Data Summary
Table 1: Mass Balance Recovery of a Hypothetical ¹⁴C-Labeled Drug in Humans Following a Single Oral Dose
| Excretion Route | Mean Cumulative Recovery (% of Administered Dose) |
| Urine | 65.4 |
| Feces | 28.1 |
| Total Recovery | 93.5 |
This table provides a clear summary of the primary routes of elimination for the drug and its metabolites.[8]
Table 2: Mean Pharmacokinetic Parameters of a Hypothetical Drug and its Labeled Analog in Human Plasma
| Parameter | Unlabeled Drug | ¹³C-Labeled Drug |
| Cmax (ng/mL) | 150.2 | 151.5 |
| Tmax (hr) | 1.5 | 1.5 |
| AUC₀-inf (ng*hr/mL) | 850.7 | 855.2 |
| t₁/₂ (hr) | 6.2 | 6.3 |
This table demonstrates the pharmacokinetic equivalence of the labeled and unlabeled drug, a crucial validation step.[3][16]
Table 3: Relative Abundance of a Hypothetical Drug and its Metabolites in Human Plasma (0-24h AUC)
| Analyte | % of Total Drug-Related Exposure |
| Parent Drug | 45.2 |
| Metabolite M1 (Oxidation) | 25.8 |
| Metabolite M2 (Glucuronide) | 18.5 |
| Other Minor Metabolites | 10.5 |
This table quantifies the contribution of each metabolite to the total systemic exposure of drug-related material.
Visualization of Pathways and Workflows
Visual diagrams are essential for representing the complex processes involved in drug metabolism studies.
Signaling Pathway: Cytochrome P450-Mediated Metabolism
The following diagram illustrates a simplified metabolic pathway for a hypothetical drug that undergoes oxidation followed by glucuronidation, common reactions catalyzed by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.
Caption: A simplified metabolic pathway of a drug.
Experimental Workflow: Human ADME Study
This diagram outlines the key stages of a typical human ADME study using an isotopically labeled drug.
Caption: Workflow of a human ADME study.
Conclusion
Isotopic labeling is an indispensable tool in modern drug development, providing critical data on the metabolic fate of new chemical entities. A thorough understanding of the principles, meticulous execution of experimental protocols, and careful interpretation of the resulting data are paramount for a successful drug development program. This guide provides a foundational framework for researchers and scientists to effectively utilize isotopic labeling in their drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qps.com [qps.com]
- 7. fda.gov [fda.gov]
- 8. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. bioivt.com [bioivt.com]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 16. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Zaltoprofen-13C,d3 for Metabolite Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, making it a subject of significant interest in pain and inflammation research.[1][2] Accurate identification and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetics, efficacy, and safety profile. The use of stable isotope-labeled internal standards, such as Zaltoprofen-13C,d3, is the gold standard for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the application of this compound for metabolite identification, complete with experimental protocols and data presentation.
Zaltoprofen Metabolism
Zaltoprofen is extensively metabolized in humans, primarily through oxidation and conjugation pathways. The major enzymes responsible for its metabolism are Cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][4][5]
The primary metabolic transformations include sulphoxidation and hydroxylation.[3][4] The main identified metabolites in humans are:
-
Zaltoprofen S-oxide (M-2)
-
10-hydroxy-zaltoprofen (M-3)
-
S-oxide-10-hydroxy-zaltoprofen (M-5) [3]
Following oral administration, a significant portion of the drug is excreted in the urine as conjugated metabolites.[3]
Quantitative Data on Zaltoprofen and its Metabolites
The following table summarizes the available quantitative data on the excretion of Zaltoprofen and its metabolites in humans after oral administration.
| Analyte | Matrix | Percentage of Administered Dose | Notes |
| Unchanged Zaltoprofen | Urine | 3% | [3] |
| Conjugated Metabolites | Urine | 62% | [3] |
| Zaltoprofen S-oxide (M-2) Conjugate | Urine | < 10% | [3] |
| 10-hydroxy-zaltoprofen (M-3) Conjugate | Urine | < 10% | [3] |
Experimental Protocols
This section outlines a representative experimental protocol for the quantification of Zaltoprofen and its major metabolites, Zaltoprofen S-oxide and 10-hydroxy-zaltoprofen, in human plasma using this compound as an internal standard. This protocol is based on established methods for Zaltoprofen quantification and general principles of metabolite analysis using stable isotope dilution mass spectrometry.
Materials and Reagents
-
Zaltoprofen reference standard
-
Zaltoprofen S-oxide reference standard
-
10-hydroxy-zaltoprofen reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation
-
Spiking: Spike 100 µL of human plasma with the appropriate concentrations of Zaltoprofen, Zaltoprofen S-oxide, and 10-hydroxy-zaltoprofen for calibration curve and quality control samples.
-
Internal Standard Addition: Add 10 µL of this compound solution (at a fixed concentration) to all samples, including blanks, calibration standards, and unknown samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to each plasma sample.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes and metabolites |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zaltoprofen | 299.1 | 253.1 |
| Zaltoprofen S-oxide (M-2) | 315.1 | 269.1 |
| 10-hydroxy-zaltoprofen (M-3) | 315.1 | 269.1 |
| This compound (IS) | 303.1 | 257.1 |
Note: The MRM transitions for the metabolites are predicted and may require optimization.
Signaling Pathways and Mechanism of Action
Zaltoprofen exerts its anti-inflammatory and analgesic effects through a dual mechanism: inhibition of cyclooxygenase-2 (COX-2) and modulation of the bradykinin B2 receptor signaling pathway.
Zaltoprofen Metabolism and Bioactivation
The metabolism of Zaltoprofen is a critical step in its clearance and can lead to the formation of active metabolites. The following diagram illustrates the primary metabolic pathway.
COX-2 Inhibition Pathway
Zaltoprofen is a preferential inhibitor of COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1] By inhibiting COX-2, Zaltoprofen reduces the production of prostaglandin E2 (PGE2), thereby alleviating inflammatory symptoms.
Bradykinin B2 Receptor Signaling Pathway
In addition to COX-2 inhibition, Zaltoprofen uniquely interferes with the bradykinin B2 receptor-mediated pain pathway.[2][6][7] Bradykinin is a potent pain-producing substance that acts on B2 receptors on sensory neurons. Zaltoprofen has been shown to inhibit the intracellular signaling cascade initiated by bradykinin binding to the B2 receptor, without directly blocking the receptor itself.[6][8] This leads to a reduction in the sensitization of nociceptors and subsequent pain transmission.
Conclusion
The use of this compound as an internal standard provides the necessary accuracy and precision for the reliable quantification of Zaltoprofen and its metabolites in biological matrices. A thorough understanding of its metabolic pathways and dual mechanism of action is essential for researchers and drug development professionals. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into the pharmacology of Zaltoprofen.
References
- 1. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zaltoprofen inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSAID zaltoprofen possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Stable Isotopes in Modern Pharmacokinetic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has emerged as a cornerstone of modern pharmacokinetic analysis, offering unparalleled precision, safety, and depth of insight into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotopes in drug development. It details experimental protocols for the bioanalysis of isotope-labeled compounds, presents quantitative data on the advantages of this approach, and illustrates key workflows and metabolic pathways through detailed diagrams. By leveraging the power of stable isotope tracers, researchers can enhance the quality of pharmacokinetic data, reduce inter-individual variability, and accelerate the drug development pipeline.
Introduction: The Paradigm Shift from Radioactive to Stable Isotopes
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical information on how a potential therapeutic agent interacts with a biological system.[1] Traditionally, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) were the tracers of choice for these studies. However, their use is associated with safety concerns, regulatory hurdles, and limitations in human studies.[2]
Stable isotope labeling (SIL) has revolutionized the field by providing a safe and effective alternative.[3] Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and possess the same chemical properties as their more abundant counterparts.[4] Their key distinction is a difference in mass, which allows them to be differentiated and quantified by mass spectrometry (MS).[1] This fundamental principle enables precise tracking of a drug molecule and its metabolites through a biological system without altering its inherent pharmacological properties.[4]
The advantages of using stable isotopes in pharmacokinetic analysis are manifold:
-
Enhanced Safety: The non-radioactive nature of stable isotopes makes them ideal for use in human studies, including those involving vulnerable populations such as children and pregnant women.[4]
-
Improved Data Quality: The use of stable isotope-labeled internal standards (SIL-IS) in bioanalytical methods significantly improves accuracy and precision by correcting for variations in sample preparation and matrix effects.[5]
-
Reduced Biological Variability: Co-administration of a stable isotope-labeled drug with its non-labeled counterpart allows each subject to act as their own control, dramatically reducing inter-individual variability and, consequently, the required sample size for bioequivalence and bioavailability studies.[2][6]
-
Versatility in Application: Stable isotopes are employed in a wide range of pharmacokinetic studies, from early-stage drug metabolism and disposition (ADME) investigations to pivotal clinical trials.[7]
Core Methodologies and Experimental Protocols
The successful application of stable isotopes in pharmacokinetic analysis hinges on robust experimental design and validated bioanalytical methods. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS) or, more commonly, tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4]
Strategic Isotope Labeling
The choice of isotope and its position within the drug molecule are critical for a successful study.
-
Choice of Isotope:
-
Deuterium (²H): Often synthetically more accessible and cost-effective. However, the C-²H bond is stronger than the C-¹H bond, which can sometimes lead to a "kinetic isotope effect," altering the rate of metabolism and potentially the pharmacokinetic profile of the drug.[8]
-
Carbon-13 (¹³C): Generally considered the gold standard as it is less likely to exhibit a kinetic isotope effect and provides a more stable label. The synthesis of ¹³C-labeled compounds can be more complex and expensive.[9]
-
Nitrogen-15 (¹⁵N): A useful alternative when the drug molecule contains nitrogen atoms in metabolically stable positions.
-
-
Labeling Position: The stable isotope label should be placed in a metabolically stable position to prevent its loss during biotransformation.[10] Placing the label on a part of the molecule that is cleaved during metabolism can be a deliberate strategy to trace the fate of specific fragments.
General Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled compounds.
Detailed Experimental Protocol: Bioanalysis of Plasma Samples
This protocol provides a more detailed breakdown of the steps involved in the analysis of plasma samples containing a stable isotope-labeled drug and its unlabeled counterpart.
-
Sample Collection and Handling:
-
Collect whole blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, aliquot a specific volume of plasma (e.g., 100 µL).
-
Add a precise volume of the stable isotope-labeled internal standard (SIL-IS) solution in an organic solvent (e.g., 10 µL of a 1 µg/mL solution in methanol). The SIL-IS is a version of the analyte labeled with stable isotopes.
-
Add a larger volume of a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume of the supernatant (e.g., 5-10 µL) onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and its metabolites from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or deprotonated molecule) of the analyte and its SIL-IS in the first quadrupole, fragmenting them in the collision cell, and detecting specific product ions in the third quadrupole. This highly selective detection method minimizes interferences.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the SIL-IS from the resulting chromatograms.
-
Calculate the ratio of the analyte peak area to the SIL-IS peak area.
-
Generate a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of the analyte and a constant concentration of the SIL-IS) and plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Method Validation:
Quantitative Advantages of Stable Isotope Labeling
The use of stable isotopes, particularly in a "microtracer" or co-administration study design, provides significant quantitative advantages, most notably in the reduction of pharmacokinetic variability and the required sample size for clinical trials.
| Parameter | Traditional Approach (Separate Dosing Groups) | Stable Isotope Co-administration Approach | Quantitative Improvement | Reference |
| Within-Subject Variability (CVw) | 50% | ~15% (assuming 0.95 correlation) | 70% Reduction in Variability | [2][6] |
| Required Sample Size (for 90% power) | 98 subjects | 10 subjects | 90% Reduction in Sample Size | [2][6] |
| Coefficient of Variation (CV) in a Dog Study | 79.9% | 6.3% | Significant Reduction in Variability | [2][6] |
Table 1: Quantitative comparison of traditional pharmacokinetic study designs versus the stable isotope co-administration approach.
Elucidating Metabolic Pathways: A Case Study of Buspirone
Stable isotopes are invaluable tools for identifying and structurally characterizing drug metabolites.[7] By administering a stable isotope-labeled drug, metabolites can be readily distinguished from endogenous background ions in the mass spectrometer due to their characteristic mass shift.
A study on the metabolism of the anxiolytic drug Buspirone utilized ¹⁵N labeling to facilitate the structural characterization of its metabolites by mass spectrometry.[2] The major metabolic pathways identified were hydroxylation and N-dealkylation.[2]
The diagram below illustrates the primary metabolic pathways of Buspirone.
Advanced Applications: Microdosing and Beyond
The exceptional sensitivity of analytical techniques like Accelerator Mass Spectrometry (AMS) allows for the detection of extremely low concentrations of isotope-labeled compounds. This has given rise to "microdosing" studies, where a sub-pharmacological dose of a ¹⁴C-labeled (or in some cases, ¹³C-labeled) drug is administered to human volunteers to obtain early pharmacokinetic data. This approach provides invaluable insights into a drug's ADME profile in humans long before traditional Phase I trials, helping to de-risk drug development and select the most promising candidates.
Conclusion
The integration of stable isotope labeling into pharmacokinetic analysis represents a significant advancement in drug development. From improving the precision of bioanalytical methods through the use of SIL-IS to drastically reducing the size and cost of clinical trials via co-administration strategies, stable isotopes offer a powerful and versatile toolkit for researchers and scientists. The enhanced safety profile allows for more extensive human studies, including the innovative application of microdosing to gain early human PK data. As analytical technologies continue to advance, the role of stable isotopes in elucidating the complex interplay between drugs and biological systems is set to expand, further accelerating the journey from drug discovery to clinical application.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the antianxiety drug buspirone in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cache.kzoo.edu [cache.kzoo.edu]
- 6. Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]
- 9. scispace.com [scispace.com]
- 10. Equine metabolism of buspirone studied by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of the antianxiety drug buspirone in human subjects PMID: 2575499 | MCE [medchemexpress.cn]
Methodological & Application
Application Note: High-Throughput Analysis of Zaltoprofen in Human Plasma using Zaltoprofen-13C,d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This application note provides a detailed protocol for the quantitative analysis of Zaltoprofen in human plasma using a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zaltoprofen-13C,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical trial sample analysis.
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of Zaltoprofen in biological matrices is crucial for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.[1][2][3] This note describes a validated method for the determination of Zaltoprofen in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Zaltoprofen reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
96-well plates and sealing mats
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
Liquid Chromatography Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 90% B in 1.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 3.0 min |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are listed in the table below.
| Parameter | Zaltoprofen | This compound (Internal Standard) |
| Precursor Ion (m/z) | 299.3 | 303.3 |
| Product Ion (m/z) | 225.0 | 225.0 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
Source Gas Temperature: 550 °C; IonSpray Voltage: 5500 V; Curtain Gas: 35 psi; Collision Gas: Medium; Ion Source Gas 1: 55 psi; Ion Source Gas 2: 60 psi.
Standard and Quality Control Sample Preparation
Stock solutions of Zaltoprofen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Zaltoprofen were prepared by serial dilution of the stock solution with 50% methanol in water to obtain concentrations for the calibration curve. The internal standard working solution (50 ng/mL) was prepared by diluting the this compound stock solution in acetonitrile.
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield concentrations ranging from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
A simple and rapid protein precipitation method was employed for sample preparation.
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Zaltoprofen in human plasma. The use of this compound as an internal standard ensured the reliability of the results by compensating for any variations during sample processing and analysis.
Method Validation
The method was validated according to the FDA and ICH M10 Bioanalytical Method Validation guidelines.[4][5][6] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity: The method was found to be highly selective. No significant interfering peaks were observed at the retention times of Zaltoprofen and the internal standard in blank plasma samples from six different sources.
Linearity and Range: The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL for Zaltoprofen in human plasma. The linear regression analysis of the peak area ratio (Zaltoprofen/Zaltoprofen-13C,d3) versus concentration yielded a correlation coefficient (r²) greater than 0.998.
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels on three different days. The results are summarized in the table below. The accuracy was within 85-115% (90-110% for non-LLOQ), and the precision (%CV) was less than 15%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| Low | 3 | 5.2 | 102.1 | 6.9 | 101.5 |
| Mid | 100 | 4.1 | 98.7 | 5.3 | 99.2 |
| High | 800 | 3.5 | 101.3 | 4.7 | 100.6 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery of Zaltoprofen was consistent across the concentration range. The matrix effect was found to be minimal and was effectively compensated for by the use of the stable isotope-labeled internal standard.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.1 |
| Mid | 100 | 94.1 | 101.3 |
| High | 800 | 93.7 | 99.5 |
Stability: Zaltoprofen was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term stability (-80 °C for 30 days).
Conclusion
This application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Zaltoprofen in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the method. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in pharmacokinetic studies and clinical trials.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaltoprofen | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Note and Protocol for the Quantification of Zaltoprofen in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
This application note describes a robust and sensitive method for the quantification of zaltoprofen in human plasma. The assay utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Zaltoprofen-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX), particularly showing a preferential inhibition of COX-2.[3] It is prescribed for the treatment of various inflammatory and painful conditions.[4] Accurate determination of zaltoprofen concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations.[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of zaltoprofen in plasma samples.
Detailed Protocol
Materials and Reagents
-
Zaltoprofen (analytical standard)
-
This compound (internal standard)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of zaltoprofen and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the zaltoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Zaltoprofen | 299.3 | 225.0 | 150 |
| This compound | 303.3 | 229.0 | 150 |
Note: The MRM transition for Zaltoprofen is based on published data[5]. The transition for this compound is predicted based on the addition of one 13C and three deuterium atoms to the parent molecule, with a corresponding mass shift in the product ion.
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Mid | 100 | < 10 | < 10 | 90 - 110 |
| High | 1600 | < 10 | < 10 | 90 - 110 |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 98.7 |
| High | 88.1 | 101.2 |
Zaltoprofen's Mechanism of Action
Zaltoprofen exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain sensitization, and fever. Zaltoprofen shows a preference for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of zaltoprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results, making the method highly suitable for clinical and research applications. The validation data demonstrates that the assay meets the stringent requirements for bioanalytical method validation.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Population Pharmacokinetic Modeling of Zaltoprofen in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Robust HPLC-MS/MS Method for the Quantification of Zaltoprofen using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a detailed and robust method for the quantitative analysis of Zaltoprofen in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Zaltoprofen-13C,d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, formulation analysis, and quality control of Zaltoprofen.
Introduction
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for the treatment of various inflammatory and pain conditions.[1][2][3] It functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, which contributes to its efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][4] Accurate and precise quantification of Zaltoprofen in biological samples is crucial for pharmacokinetic and bioavailability studies.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Zaltoprofen.[1][5][6][7] While UV detection is often used, coupling HPLC with tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity, which is particularly advantageous when dealing with complex biological matrices.[8][9] A significant challenge in quantitative bioanalysis is the potential for matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby affecting the accuracy of the results.
To mitigate these effects, the use of an appropriate internal standard (IS) is essential. While structurally similar compounds have been used as internal standards for Zaltoprofen analysis, a stable isotope-labeled internal standard, such as this compound, is the gold standard.[10] this compound co-elutes with the analyte and has nearly identical physicochemical properties, ensuring that it experiences the same matrix effects and extraction recovery as the unlabeled drug.[10] This co-behavior allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification.
This application note provides a comprehensive protocol for the development and validation of an HPLC-MS/MS method for Zaltoprofen using this compound as the internal standard.
Experimental
Materials and Reagents
-
Zaltoprofen reference standard (>99% purity)
-
This compound internal standard (>99% purity, isotopic purity >98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid), analytical grade[1]
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether, ethyl acetate)[2][11]
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard and Sample Preparation
2.3.1. Standard Stock Solutions Prepare stock solutions of Zaltoprofen and this compound in methanol at a concentration of 1 mg/mL.[3] These solutions should be stored at -20°C.[3]
2.3.2. Working Standard Solutions Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from approximately 0.05 to 20 µg/mL.[8]
2.3.3. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma, add 50 µL of the this compound internal standard working solution.[8]
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M hydrochloric acid and vortex again.[11]
-
Add 1 mL of diethyl ether (or another suitable extraction solvent), vortex for 1 minute, and centrifuge at 4000 g for 5 minutes.[11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.
HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B)[5] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength (for HPLC-UV) | 232 nm or 331 nm[1][5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Zaltoprofen) | m/z 299.3 > 225.0[8] |
| MRM Transition (this compound) | m/z 303.3 > 229.0 (projected) |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | To be optimized for the specific instrument |
| Source Temperature | To be optimized for the specific instrument |
Data Presentation
Method Validation Parameters
The developed method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, and limits of detection and quantification.[1]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.999[5] |
| Linear Range | Dependent on application | 0.05 - 20 µg/mL[8] |
| Accuracy | 85-115% (90-110% for non-LLOQ) | 102.8-114.1%[8] |
| Precision (RSD%) | < 15% (< 20% for LLOQ) | Intra-day: 2.0-13.8%, Inter-day: 2.1-3.9%[8] |
| LOD | Signal-to-Noise > 3 | 0.01 µg/mL[8] |
| LLOQ | Signal-to-Noise > 10 | 0.05 µg/mL[8] |
Sample Analysis Data
| Sample ID | Zaltoprofen Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Blank | 0 | 100500 | 0.000 | Not Detected |
| LLOQ | 5100 | 101000 | 0.050 | 0.05 |
| QC Low | 10200 | 100800 | 0.101 | 0.10 |
| QC Mid | 50500 | 100200 | 0.504 | 0.50 |
| QC High | 101000 | 100500 | 1.005 | 1.00 |
| Unknown 1 | 25300 | 100700 | 0.251 | 0.25 |
Visualizations
Caption: Experimental workflow for Zaltoprofen analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of Zaltoprofen in biological matrices. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision. This method is well-suited for demanding applications such as clinical pharmacokinetics and bioequivalence studies. The provided protocols and validation parameters serve as a comprehensive guide for researchers and professionals in the field of drug analysis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. ijddr.in [ijddr.in]
- 7. jocpr.com [jocpr.com]
- 8. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. researchgate.net [researchgate.net]
- 11. jbr-pub.org.cn [jbr-pub.org.cn]
Application Notes and Protocols for Zaltoprofen Analysis using Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Zaltoprofen in biological matrices, specifically plasma, for quantitative analysis. The use of a stable isotope-labeled (SIL) internal standard is incorporated into these protocols to enhance accuracy and precision by correcting for variability in sample extraction and matrix effects. While specific protocols for Zaltoprofen using a labeled internal standard are not widely published, this guide adapts established methods for Zaltoprofen and similar non-steroidal anti-inflammatory drugs (NSAIDs) to meet the highest standards of bioanalytical method validation.
Introduction to Zaltoprofen and the Importance of Labeled Standards
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of Zaltoprofen in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Zaltoprofen-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar extraction recovery and matrix effects. This co-behavior allows for reliable correction of any sample preparation and analytical variations, leading to highly accurate and precise results.
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The three most common techniques for small molecule drugs like Zaltoprofen are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following tables summarize the quantitative performance of these methods for Zaltoprofen and related NSAIDs.
Table 1: Performance Characteristics of Protein Precipitation (PPT)
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Citation |
| Ibuprofen | Ibuprofen-d3 | 78.4 - 80.9 | Negligible | 50 | [1] |
| Ketoprofen | Not specified | 96.5 - 103.6 | Not Reported | 153 | [2] |
Table 2: Performance Characteristics of Liquid-Liquid Extraction (LLE)
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Citation |
| Zaltoprofen | Enalapril | >50 | Not Reported | 50 | [3] |
| Zaltoprofen | Nevirapine | 98.32 | Not Reported | 150 | [4] |
| Ibuprofen Enantiomers | (S)-(+)-ibuprofen-d3 | 82.2 - 87.9 | Not Reported | 100 | [5] |
Note: A dispersive liquid-liquid microextraction method for Zaltoprofen reported a recovery of 86.0% and negligible matrix effects (96.1–106.4%)[6].
Table 3: Performance Characteristics of Solid-Phase Extraction (SPE)
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Citation |
| Zaltoprofen Enantiomers | Not specified | Not Reported | Not Reported | 100 | [7] |
| Ketoprofen Enantiomers | [(13)C(1), (2)H(3)]-(R and S)-ketoprofen | Not Reported | Not Reported | 0.05 | [8] |
Experimental Protocols
The following are detailed protocols for the three primary sample preparation techniques for Zaltoprofen analysis from plasma, incorporating the use of a labeled internal standard (e.g., Zaltoprofen-d3).
Protocol 1: Protein Precipitation (PPT)
Application Note: PPT is a simple, fast, and universal method for removing proteins from plasma samples. It is particularly well-suited for high-throughput screening. The use of a labeled internal standard is crucial to correct for potential analyte loss due to co-precipitation and any residual matrix effects.
Materials:
-
Human plasma
-
Zaltoprofen analytical standard
-
Zaltoprofen-d3 (or other suitable labeled IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the Zaltoprofen-d3 internal standard working solution. For calibration standards and quality controls, add the appropriate volume of Zaltoprofen working standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water).
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Application Note: LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquids. It generally provides a cleaner extract than PPT, reducing matrix effects. The choice of extraction solvent is critical for achieving good recovery. A labeled internal standard is essential to compensate for any variability in extraction efficiency and phase transfer.
Materials:
-
Human plasma
-
Zaltoprofen analytical standard
-
Zaltoprofen-d3 (or other suitable labeled IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
1 M Hydrochloric acid (HCl)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking: To 200 µL of blank human plasma in a microcentrifuge tube, add 20 µL of the Zaltoprofen-d3 internal standard working solution. For calibration standards and QCs, add the appropriate volume of Zaltoprofen working standard.
-
Acidification: Add 50 µL of 1 M HCl to the plasma sample to acidify it. Vortex briefly.
-
Extraction: Add 1 mL of MTBE (or a suitable solvent mixture like hexane/ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
Application Note: SPE is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects and improving sensitivity. The choice of sorbent and elution solvents is crucial for optimal performance. A labeled internal standard is vital to control for any variability in the multi-step SPE process. This protocol is based on a mixed-mode cation exchange polymer, which is suitable for acidic drugs like Zaltoprofen.
Materials:
-
Human plasma
-
Zaltoprofen analytical standard
-
Zaltoprofen-d3 (or other suitable labeled IS)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Zaltoprofen-d3 internal standard and the appropriate Zaltoprofen standard/QC spike. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the Zaltoprofen and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral pharmacokinetics of zaltoprofen in rats by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Zaltoprofen Using Zaltoprofen-13C,d3 Internal Standard for Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory and analgesic properties.[1][2] It is primarily used in the management of pain and inflammation associated with various conditions. To ensure the therapeutic equivalence of generic formulations of Zaltoprofen, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference product.
A robust, sensitive, and reliable bioanalytical method is paramount for the accurate determination of Zaltoprofen concentrations in biological matrices during BE studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Zaltoprofen-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the quantification of Zaltoprofen in human plasma using this compound as the internal standard, suitable for bioequivalence studies.
Materials and Methods
Reagents and Chemicals
-
Zaltoprofen reference standard (≥98% purity)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Zaltoprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Zaltoprofen stock solution with 50% methanol to create working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation from Human Plasma
This protocol utilizes a straightforward protein precipitation method for sample cleanup.
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of Zaltoprofen and this compound.
| Parameter | Condition |
| Chromatographic Conditions | |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Zaltoprofen) | m/z 299.3 → 225.0[3] |
| MRM Transition (this compound) | m/z 303.3 → 225.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Bioequivalence Study Protocol
Study Design
A typical bioequivalence study for Zaltoprofen would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design under fasting conditions. A washout period of at least 7 days should be implemented between the two periods.
Study Population
Healthy adult male and female volunteers aged 18-55 years who meet the inclusion and exclusion criteria should be enrolled. The number of subjects should be sufficient to provide adequate statistical power (typically 24-36 subjects).
Drug Administration
Subjects will receive a single oral dose of the test or reference Zaltoprofen formulation (e.g., 80 mg tablet) with water after an overnight fast of at least 10 hours.
Blood Sampling
Blood samples (approximately 5 mL) will be collected into K2-EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours). Plasma will be separated by centrifugation and stored at -70°C until analysis.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters will be calculated for Zaltoprofen using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of these parameters should fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[2]
Data Presentation
Pharmacokinetic Parameters of Zaltoprofen
The following table summarizes typical pharmacokinetic parameters for Zaltoprofen observed in healthy volunteers.
| Parameter | Mean ± SD |
| Cmax (µg/mL) | 15.09 ± 1.87[4] |
| Tmax (h) | 1.33 ± 0.50[4] |
| AUC0–24 (µg·h/mL) | 97.334 ± 3.18[4] |
| t1/2 (h) | 4.96 ± 2.97[1] |
Note: These values are for reference and may vary between studies.
Visualizations
Caption: Workflow of a Zaltoprofen Bioequivalence Study.
Caption: Sample Preparation and Analysis Workflow.
References
- 1. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence and food effect study of two zaltoprofen preparations in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
Application Note: Quantitative Analysis of Zaltoprofen using a Stable Isotope-Labeled Internal Standard and LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Zaltoprofen in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Zaltoprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
Introduction
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a preferential cyclooxygenase-2 (COX-2) inhibitor.[5] Accurate quantification of Zaltoprofen in biological samples is crucial for understanding its pharmacokinetics and ensuring its therapeutic efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays, as they co-elute with the analyte and exhibit similar ionization behavior, thereby compensating for potential variations in the analytical process.[1][2][3][4] This document provides a detailed protocol for creating a calibration curve for Zaltoprofen using this compound as an internal standard.
Experimental
Materials and Reagents
-
Zaltoprofen certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Zaltoprofen) | m/z 299.3 → 225.0[2] |
| MRM Transition (this compound) | m/z 303.3 → 229.0 (Predicted, requires optimization) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Protocol: Preparation of Calibration Curve Standards
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Zaltoprofen and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions of the Zaltoprofen primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions at concentrations ranging from 1 µg/mL to 1000 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Preparation of Calibration Standards:
-
To a set of microcentrifuge tubes, add 50 µL of control biological matrix.
-
Spike 10 µL of each Zaltoprofen working standard solution into the corresponding tubes to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution to each tube.
-
Add 130 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to HPLC vials for analysis.
-
Results and Data Presentation
The calibration curve was constructed by plotting the peak area ratio of Zaltoprofen to this compound against the nominal concentration of Zaltoprofen. The curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.99.
Table 2: Representative Calibration Curve Data for Zaltoprofen
| Nominal Concentration (ng/mL) | Zaltoprofen Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 2,548 | 251,369 | 0.0101 | 0.98 | 98.0 |
| 5 | 12,695 | 249,852 | 0.0508 | 5.05 | 101.0 |
| 10 | 25,310 | 250,114 | 0.1012 | 10.08 | 100.8 |
| 50 | 127,450 | 252,380 | 0.5050 | 50.25 | 100.5 |
| 100 | 255,100 | 251,995 | 1.0123 | 100.78 | 100.8 |
| 250 | 635,250 | 249,550 | 2.5456 | 253.20 | 101.3 |
| 500 | 1,268,900 | 250,800 | 5.0594 | 498.50 | 99.7 |
| 1000 | 2,530,200 | 249,980 | 10.1216 | 1002.50 | 100.3 |
Signaling Pathway
Zaltoprofen is a preferential COX-2 inhibitor. It exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Zaltoprofen's Mechanism of Action.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the calibration curve for Zaltoprofen analysis.
Caption: Workflow for Calibration Curve Preparation.
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of Zaltoprofen in a biological matrix. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise results. The detailed protocol and representative data provided herein can be readily adapted by researchers and scientists in the field of drug development and clinical analysis.
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Zaltoprofen-13C,d3 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Zaltoprofen-13C,d3, a stable isotope-labeled internal standard, in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. The inclusion of protocols, data interpretation, and visual workflows is intended to guide researchers in the effective design and execution of their studies.
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory effects.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability and low solubility, which can lead to variable oral absorption.[2] A thorough understanding of its DMPK profile is crucial for successful clinical development. The use of stable isotope-labeled compounds like this compound is instrumental in obtaining precise and accurate pharmacokinetic data.[3][4]
Rationale for Using this compound
Stable isotope-labeled compounds are invaluable tools in DMPK studies for several key reasons:
-
Gold Standard for Bioanalysis: this compound serves as an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Its chemical properties are nearly identical to the unlabeled drug, ensuring it co-elutes and experiences similar ionization effects, thus effectively correcting for matrix effects and improving the accuracy and precision of quantification.[6][7]
-
Absolute Bioavailability Studies: Co-administration of an oral dose of unlabeled Zaltoprofen with an intravenous dose of this compound allows for the determination of absolute bioavailability in a single experiment, reducing inter-individual variability.[3]
-
Metabolite Identification and Quantification: The distinct mass shift of the labeled Zaltoprofen and its metabolites simplifies their detection and differentiation from endogenous compounds in complex biological matrices, aiding in the elucidation of metabolic pathways.[4]
-
Reduced Animal Use: "Cassette" or "N-in-one" dosing studies, where multiple compounds (some labeled, some not) are administered simultaneously, can be facilitated, reducing the number of animals required for early DMPK screening.
Key Preclinical DMPK Studies Utilizing this compound
Pharmacokinetic (PK) Profiling
A fundamental study to determine the absorption, distribution, metabolism, and excretion (ADME) of Zaltoprofen.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.
-
Dosing:
-
Oral (PO): Administer Zaltoprofen (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV): Administer Zaltoprofen (e.g., 2 mg/kg) in a saline/solubilizing agent solution.
-
-
Internal Standard: Spike all plasma and tissue homogenate samples with a known concentration of this compound (e.g., 100 ng/mL) prior to sample processing.
-
Sample Collection: Collect blood samples via the tail vein at predose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Sample Processing: Centrifuge blood to obtain plasma. Precipitate proteins using acetonitrile, vortex, and centrifuge. Transfer the supernatant for analysis.
-
Bioanalysis: Analyze samples using a validated LC-MS/MS method to quantify the concentrations of Zaltoprofen.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis.
Expected Quantitative Data:
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 2500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.25 ± 0.1 |
| AUC(0-t) (ng*h/mL) | 6000 ± 800 | 3000 ± 400 |
| t1/2 (h) | 4.5 ± 1.0 | 4.2 ± 0.8 |
| Bioavailability (%) | ~75% | - |
Experimental Workflow:
Caption: Workflow for Preclinical Pharmacokinetic Profiling.
In Vitro Metabolic Stability
This assay determines the susceptibility of Zaltoprofen to metabolism by liver microsomes, providing an early indication of its metabolic clearance.
Experimental Protocol:
-
Incubation: Incubate Zaltoprofen (e.g., 1 µM) with liver microsomes (e.g., rat, human; 0.5 mg/mL) and NADPH at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Bioanalysis: Quantify the remaining parent drug (Zaltoprofen) at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of Zaltoprofen remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Expected Quantitative Data:
| Species | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Rat | 25 ± 4 | 27.7 ± 4.4 |
| Human | 40 ± 6 | 17.3 ± 2.6 |
Experimental Workflow:
References
- 1. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 2. jocpr.com [jocpr.com]
- 3. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of Zaltoprofen in Urine Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), in human urine using the highly specific and sensitive technique of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The protocol includes procedures for sample preparation involving enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. A deuterated internal standard is proposed to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Zaltoprofen is a propionic acid derivative and a preferential cyclooxygenase-2 (COX-2) inhibitor used for its analgesic and anti-inflammatory properties. Monitoring its excretion in urine is essential for understanding its metabolism and pharmacokinetic profile. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for analyte loss during sample preparation and variations in instrument response, thereby providing highly accurate and precise results. This method employs a stable isotope-labeled version of the analyte (in this case, a deuterated form of Zaltoprofen) as an internal standard.
Experimental Protocols
Materials and Reagents
-
Zaltoprofen analytical standard
-
Zaltoprofen-d3 (proposed deuterated internal standard, with deuterium atoms on the methyl group of the propionic acid side chain)
-
β-glucuronidase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Zaltoprofen and Zaltoprofen-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Zaltoprofen stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the Zaltoprofen-d3 stock solution with methanol and water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation
-
Enzymatic Hydrolysis:
-
Pipette 1 mL of urine sample into a clean centrifuge tube.
-
Add 20 µL of the Zaltoprofen-d3 internal standard working solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex mix and incubate at 37°C for 4 hours to cleave glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Kinetex Core-Shell C18, 50 x 2.1 mm, 1.7 µm) is suitable.[1][2]
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.[1][2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zaltoprofen: The transition m/z 299.3 > 225.0 has been previously reported for plasma analysis and is a good starting point.[3]
-
Zaltoprofen-d3 (Proposed): m/z 302.3 > 228.0 (assuming deuteration on the methyl group).
-
-
Data Presentation
The following tables summarize the proposed and literature-derived parameters for the quantitative analysis of Zaltoprofen.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., Kinetex Core-Shell C18, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Zaltoprofen) | m/z 299.3 > 225.0 |
| MRM Transition (Zaltoprofen-d3) | m/z 302.3 > 228.0 (Proposed) |
Table 2: Method Validation Parameters (Based on Literature for Plasma Analysis)
| Parameter | Value | Reference |
| Linearity Range | 0.005–10 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [3] |
| Limit of Detection (LOD) | 0.01 µg/mL | [3] |
| Intra-day Precision (%RSD) | 2.0–13.8% | [3] |
| Inter-day Precision (%RSD) | 2.1–3.9% | [3] |
| Accuracy | 102.8–114.1% | [3] |
| Recovery (from plasma) | > 50% | [1] |
Visualizations
Caption: Experimental workflow for Zaltoprofen analysis in urine.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Zaltoprofen in human urine. The detailed protocol, including sample preparation and instrumental analysis, serves as a comprehensive guide for researchers in pharmacology and drug development. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. Further validation of this proposed method in a laboratory setting is recommended to establish its performance characteristics for specific applications.
References
Application Note & Protocol: In Vitro Metabolism of Zaltoprofen-13C,d3
Audience: Researchers, scientists, and drug development professionals.
Introduction Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its potent analgesic and anti-inflammatory properties.[1][2][3] Understanding the metabolic fate of a drug candidate is a critical component of preclinical development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[4] In vitro metabolism assays using human liver microsomes (HLM) are a standard method for this purpose, as the liver is the primary site of drug metabolism.[5] This protocol details an in vitro assay for characterizing the metabolism of Zaltoprofen using a stable isotope-labeled analogue, Zaltoprofen-13C,d3. The use of stable isotope-labeled compounds offers significant advantages in metabolism studies, primarily by simplifying the detection and quantification of the parent drug and its metabolites against a complex biological matrix background using mass spectrometry.[6][]
Metabolic Pathways of Zaltoprofen Zaltoprofen is known to be metabolized primarily by both Phase I and Phase II enzymes.[8] The key metabolic pathways identified are sulphoxidation, catalyzed by the cytochrome P450 enzyme CYP2C9, and glucuronidation, catalyzed by UGT2B7.[8][9] While other metabolites like 10-hydroxy-zaltoprofen have been identified in humans, CYP2C9 is noted to specifically catalyze sulphoxidation.[8][10] The major metabolites formed are Zaltoprofen S-oxide and Zaltoprofen glucuronide.
Caption: Metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolism Assay
This protocol provides a detailed methodology for assessing the metabolic stability and metabolite profile of this compound in human liver microsomes. The procedure includes separate conditions to evaluate Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism.
Materials and Reagents
-
Test Compound: this compound (10 mM stock in DMSO)
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Buffers:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Tris-HCl Buffer (50 mM, pH 7.5) with 10 mM MgCl₂
-
-
Cofactors:
-
NADPH Regenerating System (for CYP assays):
-
Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in H₂O
-
Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate
-
-
UDPGA (for UGT assays): Uridine 5'-diphosphoglucuronic acid trisodium salt (50 mM stock in H₂O)
-
Alamethicin (for UGT assays): 5 mg/mL stock in Ethanol
-
-
Controls:
-
Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide-d9).
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.
Experimental Workflow
Caption: General workflow for the in vitro metabolism assay.
Incubation Procedure
The following procedure is for a final incubation volume of 200 µL. Adjust volumes as necessary.
A. CYP-Mediated Metabolism Assay
-
To each well of a 96-well plate, add 136 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Add 20 µL of the diluted HLM suspension (final concentration 0.5 mg/mL).
-
For inhibitor control wells, add 2 µL of Sulphaphenazole (final concentration 10 µM). Add 2 µL of DMSO to other wells.
-
Add 2 µL of the this compound working solution (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding 40 µL of the NADPH regenerating system (20 µL of Solution A + 20 µL of Solution B).
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 400 µL of cold acetonitrile containing the internal standard.
B. UGT-Mediated Metabolism Assay
-
To each well, add 154 µL of 50 mM Tris-HCl buffer (pH 7.5) with MgCl₂.
-
Add 20 µL of the diluted HLM suspension (final concentration 0.5 mg/mL).
-
Add 2 µL of Alamethicin (final concentration 50 µg/mL) to activate UGT enzymes and allow to stand for 15 minutes.
-
Add 2 µL of the this compound working solution (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 50 mM UDPGA (final concentration 5 mM).
-
Incubate and terminate the reaction as described for the CYP assay.
Sample Processing and Analysis
-
After termination, seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method. Monitor for the parent this compound and its potential metabolites (e.g., S-oxide and glucuronide adducts). The mass shift from the stable label will allow for unambiguous identification.
Data Presentation and Interpretation
Quantitative data from the assay should be summarized to facilitate interpretation of metabolic stability and metabolite formation.
Table 1: Summary of Incubation Conditions
| Parameter | CYP Assay | UGT Assay |
|---|---|---|
| Enzyme Source | Human Liver Microsomes | Human Liver Microsomes |
| Protein Conc. | 0.5 mg/mL | 0.5 mg/mL |
| Substrate Conc. | 1 µM this compound | 1 µM this compound |
| Buffer System | 100 mM KPO₄, pH 7.4 | 50 mM Tris-HCl, pH 7.5 |
| Cofactor(s) | NADPH Regenerating System | 5 mM UDPGA |
| Activator | None | 50 µg/mL Alamethicin |
| Temperature | 37°C | 37°C |
| Time Points | 0, 5, 15, 30, 60 min | 0, 5, 15, 30, 60 min |
Table 2: Example Metabolic Stability Data for this compound
| Time (min) | % Parent Remaining (CYP Assay) | % Parent Remaining (UGT Assay) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 91.2 | 85.4 |
| 15 | 75.8 | 62.1 |
| 30 | 54.5 | 39.8 |
| 60 | 28.9 | 15.2 |
| Calculated t½ (min) | 35.1 | 23.5 |
| Intrinsic Clearance (µL/min/mg) | 19.7 | 29.5 |
Note: Data are representative examples.
Table 3: Example Metabolite Formation Data (at 60 min)
| Condition | Parent Peak Area | S-oxide Metabolite Peak Area | Glucuronide Metabolite Peak Area |
|---|---|---|---|
| CYP Assay | 1,540,800 | 785,300 | Not Detected |
| CYP + Sulphaphenazole | 4,950,100 | 45,600 | Not Detected |
| UGT Assay | 815,900 | Not Detected | 2,980,400 |
Note: Data are representative examples of LC-MS/MS peak areas.
The data in Table 2 can be derived by plotting the natural log of the percent remaining parent compound versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693 / k). The results from Table 3 confirm the roles of CYP2C9 and UGT enzymes, showing significant inhibition of S-oxide formation by Sulphaphenazole and robust formation of the glucuronide only in the presence of UDPGA.[8][9]
References
- 1. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 2. What is Zaltoprofen used for? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zaltoprofen | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Zaltoprofen-13C,d3 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Zaltoprofen-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC?
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase or sample solvent, column problems, or instrument hardware issues.[1][2][3][4]
Q2: How does the chemical nature of Zaltoprofen affect its chromatography?
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) and is a propionic acid derivative.[5][6] Its acidic nature (pKa ~3.67) means that the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention and peak shape.[1][6] It is freely soluble in organic solvents like methanol and acetone but only slightly soluble in water.[6]
Q3: Are there any specific considerations for this compound?
This compound is a stable isotope-labeled version of Zaltoprofen.[7] For chromatographic purposes, its behavior should be nearly identical to the unlabeled compound. However, it's crucial to ensure the isotopic purity of the standard and to consider any potential for co-elution with impurities.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[1][8]
dot
Caption: Troubleshooting workflow for peak tailing.
Common Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Action |
| Secondary Silanol Interactions | Ionized silanol groups on the silica-based stationary phase can interact with the analyte, causing a secondary retention mechanism and leading to tailing.[1][9][10] This is common for acidic compounds like Zaltoprofen when the mobile phase pH is not sufficiently low. | Lower the mobile phase pH to suppress silanol ionization. Adding 0.1% acetic acid or formic acid to the mobile phase is a common strategy.[11] |
| Insufficient Buffer Capacity | A buffer is used to maintain a constant ionization state of the analyte.[12] If the buffer concentration is too low, it may not be effective, leading to peak tailing. | Ensure the buffer concentration is adequate, typically in the range of 10-25 mM.[12] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][3] | Reduce the sample concentration or the injection volume.[2] |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[3][13] A void at the column inlet can also be a cause.[3] | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2][13] | Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.[2] |
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Mobile Phases: Prepare several batches of your mobile phase with varying pH levels. For a reversed-phase method with acetonitrile and water, you can adjust the pH of the aqueous portion before mixing. For example, prepare aqueous solutions with 0.1% formic acid, 0.05% formic acid, and no acid.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry (tailing factor) for each condition. A tailing factor closer to 1.0 indicates better peak shape.[14][15]
Peak Fronting
Peak fronting is an asymmetrical peak where the first half is broader than the second half.[8][16]
dot
Caption: Troubleshooting workflow for peak fronting.
Common Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Action |
| Sample Overload | Injecting too high a concentration of the sample can lead to peak fronting.[8][16][17] | Dilute the sample or reduce the injection volume.[2][16] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[17][18] | Dissolve the sample in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.[19] |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to an uneven distribution of the analyte at the head of the column.[16] | Ensure the sample is completely dissolved. Gentle sonication can aid in dissolution.[20] Consider changing the sample solvent to one with better solubility for Zaltoprofen, while keeping mobile phase compatibility in mind. |
| Column Collapse | A physical collapse of the column packing bed, which can be caused by excessive pressure or inappropriate mobile phase conditions, can lead to peak fronting.[16][17] | If a column collapse is suspected, the column will likely need to be replaced.[16] Operate the column within the manufacturer's recommended pressure and pH limits. |
Experimental Protocol: Investigating Sample Solvent Effects
-
Prepare Samples in Different Solvents: Prepare solutions of this compound at the same concentration in three different solvents:
-
The current mobile phase
-
A solvent stronger than the mobile phase (e.g., 100% Acetonitrile)
-
A solvent weaker than the mobile phase (e.g., a higher percentage of water than the mobile phase)
-
-
Inject and Analyze: Inject equal volumes of each sample preparation.
-
Compare Chromatograms: Observe the peak shape for each injection. If the sample dissolved in the stronger solvent shows significant fronting compared to the sample dissolved in the mobile phase, this indicates a solvent mismatch issue.
Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.[16]
dot
Caption: Troubleshooting workflow for split peaks.
Common Causes and Solutions for Split Peaks
| Potential Cause | Description | Recommended Action |
| Blocked Column Frit or Column Void | If all peaks in the chromatogram are split, it is likely due to a blockage in the inlet frit or a void in the column packing material.[16][19][21] This causes the sample to be distributed unevenly onto the column. | Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[16][21] Using an in-line filter can help prevent frit blockage.[19] |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the peak to split.[16][19] | Whenever possible, dissolve the sample in the mobile phase.[19] |
| Co-elution of an Interfering Compound | The split peak may actually be two separate, closely eluting compounds. This could be an impurity or a related compound. | To check for co-elution, try altering the chromatographic conditions, such as the mobile phase composition or temperature, to see if the two peaks can be resolved.[21] Injecting a smaller sample volume might also help to distinguish between a true split peak and co-elution.[19][21] |
| Contamination in the Injector | If there is contamination or a partial blockage in the injection port or sample loop, it can lead to a split injection and consequently, split peaks. | Clean the injector and sample loop according to the manufacturer's instructions. |
Experimental Protocol: Differentiating Between a Split Peak and Co-elution
-
Reduce Injection Volume: Perform an injection with half the original volume. If the two "split" peaks are now baseline resolved, it is likely that they are two distinct compounds that were co-eluting.[19][21]
-
Modify Mobile Phase Strength:
-
Slightly decrease the percentage of the organic solvent in the mobile phase. This should increase the retention time and may improve the resolution between two closely eluting compounds.
-
Slightly increase the percentage of the organic solvent. This will decrease retention time and may cause the two peaks to merge if they are separate compounds.
-
-
Analyze a Blank: Inject a blank solvent to ensure there is no carryover or contamination from a previous injection that could be causing a peak to appear at the same retention time as the analyte.[2]
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Zaltoprofen-13C-d3 - CAS - 74711-43-6 (Unlabeled) | Axios Research [axios-research.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. hplc.eu [hplc.eu]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. phenomenex.blog [phenomenex.blog]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. itmedicalteam.pl [itmedicalteam.pl]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Optimizing Zaltoprofen-13C,d3 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Zaltoprofen and its stable isotope-labeled internal standard, Zaltoprofen-13C,d3, by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance signal intensity and achieve reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Zaltoprofen and this compound?
A1: The commonly used Multiple Reaction Monitoring (MRM) transition for Zaltoprofen in positive electrospray ionization (ESI+) mode is m/z 299.3 → 225.0[1]. For the internal standard, this compound, the precursor ion will be shifted by the mass of the isotopes. Assuming the labeling is on the propionic acid moiety, the precursor ion would be m/z 303.3. The fragmentation is expected to occur at the same position, resulting in a product ion of m/z 225.0, as the isotopic labels are typically on the part of the molecule that is lost. Therefore, the predicted MRM transition for this compound is m/z 303.3 → 225.0. It is crucial to confirm these transitions by infusing the analytical standards into the mass spectrometer.
Q2: Why am I observing low signal intensity for this compound?
A2: Low signal intensity for your internal standard can be attributed to several factors, including incorrect mass spectrometry parameters, suboptimal chromatographic conditions, matrix effects, or issues with the standard solution itself. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Q3: What are the recommended initial LC-MS/MS parameters for Zaltoprofen analysis?
A3: A good starting point for your analysis would be to use a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acidic modifier like formic acid to promote protonation in positive ion mode. A gradient elution is often employed. For the mass spectrometer, operate in positive ESI mode and use the MRM transitions mentioned in Q1.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can halt your analysis. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low this compound Signal
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Verify the Integrity of Your Standard:
-
Question: Is the this compound standard solution correctly prepared and stored?
-
Action: Confirm the concentration and ensure it has been stored under appropriate conditions (e.g., protected from light, at the correct temperature). When in doubt, prepare a fresh stock solution from the neat material.
-
-
Direct Infusion and Source Optimization:
-
Question: Is the mass spectrometer optimized for the detection of this compound?
-
Action: Perform a direct infusion of the this compound standard into the mass spectrometer. This will allow you to optimize the ion source parameters in the absence of chromatographic effects.
Table 1: Typical ESI Source Parameters for Optimization
Parameter Typical Starting Value Optimization Goal Capillary Voltage 3500 V Maximize precursor ion intensity Nebulizer Pressure 40 psi Stable spray and good signal Drying Gas Flow 9 L/min Efficient desolvation | Drying Gas Temperature | 350 °C | Efficient desolvation without degradation |
-
-
Confirm MRM Transitions:
-
Question: Are you monitoring the correct precursor and product ions for this compound?
-
Action: During direct infusion, perform a product ion scan on the precursor ion (m/z 303.3) to confirm the major fragment ion (expected to be m/z 225.0).
-
-
Evaluate Chromatographic Performance:
-
Question: Is the chromatography affecting the signal intensity?
-
Action: Once the signal is optimized via direct infusion, inject the standard onto the LC-MS/MS system. Poor peak shape (e.g., broad or tailing peaks) can lead to a lower apparent signal intensity. Adjusting the mobile phase composition or gradient profile may be necessary.
-
-
Investigate Matrix Effects:
-
Question: Are components of your sample matrix suppressing the ionization of this compound?
-
Action: Matrix effects are a common cause of signal suppression. To diagnose this, you can perform a post-column infusion experiment or compare the signal of the standard in a clean solution versus the signal when spiked into an extracted blank matrix. If matrix effects are present, consider improving your sample preparation method or adjusting the chromatography to separate the analyte from the interfering matrix components.
-
Issue 2: Inconsistent Signal Intensity for this compound
Inconsistent internal standard signal can lead to poor precision and inaccurate quantification.
Logical Relationship of Factors Affecting Signal Consistency
Caption: Factors contributing to inconsistent signal intensity in LC-MS/MS analysis.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Question: Is your sample preparation method robust and reproducible?
-
Action: Inconsistent extraction recovery is a common source of variability. Ensure that all sample preparation steps are performed consistently. A stable isotope-labeled internal standard should co-elute with the analyte and experience similar extraction recovery and matrix effects, thus compensating for variability. If you still observe high variability, your sample preparation may need further optimization.
-
-
Check LC System Performance:
-
Question: Is the LC system delivering a stable flow and injecting consistent volumes?
-
Action: Monitor the pump pressure for any fluctuations. Perform multiple injections of a standard solution to check the reproducibility of the peak areas and retention times.
-
-
Assess Mass Spectrometer Stability:
-
Question: Are the mass spectrometer's source conditions and detector performance stable over time?
-
Action: Analyze a standard solution repeatedly over the course of your analytical run. A significant drift in signal intensity could indicate a need for source cleaning or detector calibration.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and straightforward method for cleaning up plasma samples.
Experimental Workflow for Protein Precipitation
Caption: A typical workflow for plasma sample preparation by protein precipitation.
Detailed Steps:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Table 2: Recommended LC-MS/MS Parameters for Zaltoprofen Analysis
| Parameter | Value |
|---|---|
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Zaltoprofen) | m/z 299.3 → 225.0 |
| MRM Transition (this compound) | m/z 303.3 → 225.0 (Predicted) |
| Dwell Time | 100 ms |
This technical support center provides a foundation for troubleshooting and optimizing the analysis of Zaltoprofen and its deuterated internal standard. For more specific issues, consulting the instrument manufacturer's documentation or a specialist is always recommended.
References
resolving matrix effects in Zaltoprofen quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the quantification of Zaltoprofen.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Zaltoprofen quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Zaltoprofen quantification by LC-MS/MS, endogenous components of biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins can suppress or enhance the ionization of Zaltoprofen and its internal standard.[1] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.
Q2: What are the most common sources of matrix effects in Zaltoprofen bioanalysis?
A2: The most prevalent sources of matrix effects in Zaltoprofen bioanalysis, particularly in plasma samples, are phospholipids from cell membranes. These compounds are often co-extracted with Zaltoprofen and can cause significant ion suppression in the electrospray ionization (ESI) source. Other potential sources include salts, endogenous metabolites, and dosing vehicles used in preclinical studies.
Q3: How can I assess the presence and magnitude of matrix effects in my Zaltoprofen assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of Zaltoprofen at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix. Any suppression or enhancement of the baseline signal at the retention time of Zaltoprofen indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[1] It involves comparing the peak area of Zaltoprofen spiked into an extracted blank matrix sample to the peak area of Zaltoprofen in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A4: According to regulatory guidelines, for a method to be considered free from significant matrix effects, the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not exceed 15%.
Troubleshooting Guides
This section provides a problem-and-solution format to address specific issues encountered during Zaltoprofen quantification.
Problem 1: Poor peak shape and inconsistent retention time for Zaltoprofen.
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 100% acetonitrile or methanol) to remove strongly retained matrix components. If the problem persists, consider replacing the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For Zaltoprofen, a common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium formate).[2][3] Adjusting the gradient or isocratic composition can help resolve Zaltoprofen from interfering matrix components. |
| Sample Solvent Mismatch | Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the sample should be dissolved in a solvent weaker than the mobile phase. |
Problem 2: Significant ion suppression observed for Zaltoprofen.
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Improve the sample preparation method to more effectively remove interfering matrix components, especially phospholipids. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Co-elution with Phospholipids | Modify the chromatographic conditions to separate the elution of Zaltoprofen from the phospholipid-rich region. This can be achieved by adjusting the gradient profile or using a different stationary phase. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of matrix components on Zaltoprofen ionization. |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for Zaltoprofen if available. If not, select a structural analog (e.g., Ketoprofen) that co-elutes and experiences similar matrix effects as Zaltoprofen.[4][5][6][7] |
Problem 3: High variability in Zaltoprofen quantification across different sample lots.
| Potential Cause | Recommended Solution |
| Lot-to-Lot Matrix Variability | Evaluate the matrix effect across multiple lots of the biological matrix (at least six). If significant variability is observed, a more robust sample preparation method is necessary. |
| Internal Standard Does Not Track Matrix Effects | If a non-SIL internal standard is used, it may not adequately compensate for the variable matrix effects. Re-evaluate the choice of internal standard to find one that more closely mimics the behavior of Zaltoprofen. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the typical performance of common techniques for Zaltoprofen analysis in plasma.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | High (Significant ion suppression) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other matrix components.[8] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate | Good removal of salts and some phospholipids. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | Low | Excellent removal of interfering matrix components, leading to cleaner extracts and reduced matrix effects.[9][10][11] | More expensive and requires method development. |
Note: The values presented are typical ranges and can vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Zaltoprofen and the internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike Zaltoprofen and the internal standard into the extracted matrix supernatant.
-
Set C (Matrix Blank): Extract blank biological matrix without adding the analyte or internal standard to check for interferences.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six lots. A CV ≤ 15% is generally considered acceptable.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Zaltoprofen quantification in plasma.
Caption: Troubleshooting workflow for resolving matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing LC Gradient for Zaltoprofen and Zaltoprofen-13C,d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Zaltoprofen and its isotopically labeled internal standard, Zaltoprofen-13C,d3.
Troubleshooting Guide
Co-elution of an analyte and its isotopically labeled internal standard is a common challenge in LC-MS/MS analysis. While complete co-elution is often desired to compensate for matrix effects, partial co-elution or slight separation can lead to inaccurate quantification.[1] The following table outlines common issues, their potential causes, and recommended solutions when developing a separation method for Zaltoprofen and this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete Co-elution of Zaltoprofen and this compound | Isotopically labeled internal standards are designed to have very similar chromatographic behavior to the unlabeled analyte. | If baseline separation is required, consider using a longer column, a smaller particle size column, or a shallower gradient.[2] Modifying the mobile phase composition by trying different organic modifiers (e.g., methanol vs. acetonitrile) or adjusting the pH can also be effective. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, inappropriate mobile phase pH, or extra-column effects. | Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for Zaltoprofen (pKa ~3.67) to maintain a consistent ionization state; a pH around 2.5-3.5 is a good starting point.[3] Use a mobile phase with sufficient buffer capacity. Check for and minimize dead volumes in the system. |
| Retention Time Shifts | Inconsistent mobile phase preparation, column temperature fluctuations, column degradation, or insufficient column equilibration.[4] | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column thermostat to maintain a consistent temperature.[5] Equilibrate the column with the initial mobile phase for a sufficient time before each run.[6] If the problem persists, consider replacing the column. |
| Low Signal Intensity or Poor Sensitivity | Ion suppression from co-eluting matrix components, improper ionization source settings, or sample degradation. | Optimize sample preparation to remove interfering matrix components. Adjust ion source parameters such as capillary voltage, gas flow rates, and temperature.[7] Ensure the stability of Zaltoprofen in the prepared samples. |
| High Background Noise | Contaminated mobile phase, solvents, or system components.[4] | Use high-purity LC-MS grade solvents and reagents.[5] Flush the system thoroughly.[4] Identify and eliminate sources of contamination in the sample preparation workflow. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Zaltoprofen and this compound?
A1: Zaltoprofen and its isotopically labeled form are chemically identical in terms of their non-isotopic atoms and structure. The only difference is the mass of a few atoms. This results in nearly identical physicochemical properties, leading to very similar retention times in reversed-phase liquid chromatography. Achieving separation relies on subtle differences in their interaction with the stationary phase, which can be influenced by the heavier isotopes.
Q2: Is complete separation of the analyte and internal standard always necessary?
A2: Not necessarily. In many LC-MS/MS applications, co-elution of the analyte and its stable isotope-labeled internal standard is desirable.[1] This is because it helps to compensate for matrix effects, as both compounds are likely to experience similar ion suppression or enhancement.[1] However, if you are using a non-mass spectrometric detector or if there is a specific need for baseline resolution, then separation is required.
Q3: What are the key parameters to focus on when optimizing the gradient?
A3: The most critical parameters for optimizing the separation of closely eluting compounds like Zaltoprofen and its internal standard are the gradient slope, the initial and final mobile phase compositions, and the gradient duration.[2][8] A shallower gradient (a smaller change in organic solvent percentage per unit of time) will generally provide better resolution for closely eluting peaks.[2]
Q4: What type of column is recommended for this separation?
A4: A high-efficiency C18 or C8 column with a small particle size (e.g., sub-2 µm or core-shell particles) is a good starting point.[3] These columns provide higher theoretical plates and can improve the resolution of closely eluting compounds.
Q5: How does the mobile phase pH affect the separation?
A5: Zaltoprofen is an acidic compound with a pKa of approximately 3.67.[3] The pH of the mobile phase will affect its degree of ionization. At a pH below its pKa, Zaltoprofen will be predominantly in its neutral, more retained form in reversed-phase chromatography. Maintaining a consistent pH, typically with a buffer or an acidic modifier like formic acid, is crucial for reproducible retention times and good peak shape.
Experimental Protocols
Recommended Starting LC Method
This protocol provides a starting point for developing a robust separation method for Zaltoprofen and this compound. Further optimization will likely be required based on your specific instrumentation and experimental goals.
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 80 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Visualizations
LC Method Optimization Workflow
The following diagram illustrates a typical workflow for optimizing an LC gradient for the separation of Zaltoprofen and its internal standard.
Caption: A workflow diagram for LC gradient optimization.
Troubleshooting Decision Tree for Co-elution
This decision tree provides a logical approach to troubleshooting co-elution issues between Zaltoprofen and its internal standard.
Caption: A decision tree for troubleshooting co-elution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. zefsci.com [zefsci.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. welch-us.com [welch-us.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. drawellanalytical.com [drawellanalytical.com]
addressing isotopic cross-contamination in Zaltoprofen-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing isotopic cross-contamination in Zaltoprofen-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] It is used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Zaltoprofen concentrations in biological matrices.[] The incorporation of stable heavy isotopes (13C and deuterium) allows it to be distinguished from the unlabeled drug by its mass, while sharing similar chemical and physical properties.[1]
Q2: What is isotopic cross-contamination?
A2: Isotopic cross-contamination refers to the presence of undesired isotopic variants in a supposedly pure sample of a stable isotope-labeled compound. For this compound, this could mean the presence of molecules with fewer than the intended number of 13C and deuterium labels, or the presence of unlabeled Zaltoprofen.
Q3: Why is it important to assess the isotopic purity of this compound?
A3: The accuracy of quantitative analysis using a stable isotope-labeled internal standard is directly dependent on its isotopic purity. Isotopic impurities can lead to an overestimation of the analyte concentration if the unlabeled or partially labeled species contributes to the signal of the native analyte. Therefore, determining the isotopic purity is crucial for reliable and accurate pharmacokinetic and metabolic studies.[3][4]
Q4: What are the common analytical techniques to determine isotopic purity?
A4: High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of a compound.[5][6] It can resolve and accurately measure the mass-to-charge ratio of different isotopic species.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position and extent of isotopic labeling.[7]
Troubleshooting Guide
Issue 1: My mass spectrometry data shows a higher than expected signal for the unlabeled Zaltoprofen (M+0) in my this compound standard.
-
Question: What could be the cause of a significant M+0 peak in my labeled standard?
-
Answer: This could be due to either inherent isotopic impurity in the synthesized labeled standard or in-source fragmentation/exchange of the deuterium labels. It is also possible that there is contamination from an unlabeled Zaltoprofen standard in the laboratory.
-
-
Question: How can I confirm the source of the M+0 peak?
-
Answer:
-
Analyze a fresh, unopened vial of the this compound standard: This will help determine if the impurity is inherent to the batch.
-
Review the Certificate of Analysis (CoA): The manufacturer should provide data on the isotopic purity.
-
Optimize MS conditions: In-source fragmentation can sometimes be minimized by adjusting parameters like the cone voltage or source temperature.
-
Perform a blank injection: Run a solvent blank to check for system contamination.
-
-
Issue 2: The isotopic distribution in my this compound standard does not match the theoretical distribution.
-
Question: What could cause a discrepancy between the observed and theoretical isotopic distribution?
-
Answer: This can be caused by incomplete labeling during synthesis, leading to a mixture of isotopologues (e.g., molecules with only 13C, or only some of the deuterium atoms). Natural isotopic abundance of elements like carbon and sulfur in the molecule also contributes to the overall isotopic pattern.[5]
-
-
Question: How can I correct for natural isotopic abundance?
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical batch analysis of this compound.
Table 1: Isotopic Purity Assessment of a this compound Batch
| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| Unlabeled Zaltoprofen (M+0) | 298.0616 | 298.0618 | 0.15 |
| This compound (M+4) | 302.0819 | 302.0821 | 99.85 |
| Other Isotopologues | - | - | < 0.01 |
Table 2: Acceptance Criteria for Isotopic Purity
| Parameter | Acceptance Limit |
| Isotopic Purity of this compound | ≥ 99.5% |
| Contribution of Unlabeled Zaltoprofen (M+0) | ≤ 0.5% |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.[9]
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for Zaltoprofen.
-
Mass Range: Scan a mass range that includes the unlabeled Zaltoprofen and the labeled this compound (e.g., m/z 250-350).
-
Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.[8]
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum for a sufficient duration to obtain a stable signal and good ion statistics.
-
Identify the peaks corresponding to unlabeled Zaltoprofen (M+0) and this compound (M+4).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas of their respective extracted ion chromatograms or from the averaged spectrum.
-
Correct for the contribution of natural isotopic abundance to accurately determine the isotopic purity.[6]
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound using HRMS.
Caption: Troubleshooting logic for a high M+0 peak in this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Population Pharmacokinetic Modeling of Zaltoprofen in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. brainly.in [brainly.in]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
minimizing fragmentation variability of Zaltoprofen-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation variability during the analysis of Zaltoprofen-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID). This compound is a stable isotope-labeled version of Zaltoprofen, which is used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered best practice as it co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of quantification.[1][2][3]
Q2: What are the common sources of fragmentation variability in LC-MS/MS analysis?
A2: Fragmentation variability can arise from several factors, including:
-
Instrumental Parameters: Inconsistent collision energy, fluctuating ion source temperatures, and unstable gas flows can all lead to variable fragmentation.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inconsistent fragmentation and inaccurate quantification.
-
In-source Fragmentation: Fragmentation of the analyte can occur in the ion source before it reaches the collision cell, which can be influenced by the source's voltage settings.[5][6]
-
Analyte and Internal Standard Stability: Degradation of the analyte or internal standard in the sample or during the analytical process can lead to variable results.[7]
Q3: What are the expected fragment ions for Zaltoprofen?
A3: As a non-steroidal anti-inflammatory drug with a carboxylic acid moiety, Zaltoprofen is expected to undergo fragmentation through the loss of carbon dioxide (CO2) or formic acid (HCOOH).[8] The exact m/z values of the precursor and product ions will depend on the ionization mode (positive or negative) and the specific isotopic labeling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratio
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Collision Energy | Optimize and stabilize the collision energy for each specific transition (precursor ion -> product ion).[9][10] Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the most stable and intense product ion signal. |
| Fluctuating Ion Source Parameters | Ensure the ion source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage are stable throughout the analytical run.[4][5] Regular cleaning and maintenance of the ion source are crucial. |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure chromatographic separation is adequate to resolve Zaltoprofen from matrix interferences. |
| Differential Ionization Suppression | While a stable isotope-labeled internal standard is designed to minimize this, significant differences in analyte and IS concentrations can lead to differential suppression. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
Issue 2: Poor or Inconsistent Fragmentation of this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Collision Energy | The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into smaller, less specific ions.[9][10][11] Refer to the experimental protocol below for collision energy optimization. |
| In-source Fragmentation | High cone or orifice voltages can cause fragmentation in the ion source, leading to a weaker precursor ion signal entering the collision cell.[5][6] Optimize the cone/orifice voltage to maximize the precursor ion intensity while minimizing in-source fragmentation. |
| Incorrect Precursor Ion Selection | Verify the m/z of the this compound precursor ion is correctly specified in the instrument method. |
| Collision Cell Gas Pressure | Ensure the collision gas (e.g., argon) pressure is stable and at the manufacturer's recommended level. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy (CE) for the desired MRM transition of this compound that provides the most stable and intense product ion signal.
Methodology:
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set up the mass spectrometer to monitor the desired precursor ion for this compound.
-
Create an experiment that ramps the collision energy over a range (e.g., 5 to 50 eV in 2 eV increments) while monitoring the intensity of the expected product ion(s).
-
Plot the product ion intensity as a function of collision energy.
-
The optimal collision energy is the value that produces the highest and most stable signal for the product ion.
Protocol 2: Evaluation of Ion Source Parameters
Objective: To optimize ion source parameters to maximize the precursor ion signal and minimize in-source fragmentation.
Methodology:
-
Infuse a standard solution of this compound as described in Protocol 1.
-
Set the collision energy to a low value (e.g., 5 eV) to minimize fragmentation in the collision cell.
-
Systematically vary one ion source parameter at a time while keeping others constant. The parameters to optimize include:
-
Cone/Orifice Voltage
-
Capillary/Spray Voltage
-
Desolvation Temperature
-
Nebulizer and Desolvation Gas Flow Rates
-
-
Monitor the intensity of the this compound precursor ion.
-
The optimal setting for each parameter is the one that provides the highest and most stable precursor ion signal.
Visualizations
Caption: Workflow for the quantitative analysis of Zaltoprofen.
Caption: Decision tree for troubleshooting fragmentation variability.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. metrology.wat.edu.pl [metrology.wat.edu.pl]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-source fragmentation [jeolusa.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
impact of different extraction methods on Zaltoprofen-13C,d3 recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different extraction methods on Zaltoprofen-13C,d3 recovery.
Comparative Data on Extraction Method Recovery
The recovery of this compound is expected to be comparable to that of unlabeled Zaltoprofen. The following tables summarize quantitative data on the recovery of Zaltoprofen using various extraction techniques.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Zaltoprofen
| Analyte Concentration (µg/mL) | Mean Recovery (%) |
| 0.2 | 71.67 |
| 6.0 | 72.85 |
| 80.0 | 80.81 |
Table 2: Dispersive Liquid-Liquid Microextraction (DLLME) Recovery of Zaltoprofen
| Extraction Method | Mean Recovery (%) |
| Manual-Shaking-Assisted DLLME | 86.0 (±3.3) |
Table 3: Representative Solid-Phase Extraction (SPE) Recovery for NSAIDs
Data for a representative non-steroidal anti-inflammatory drug (NSAID) using a polymeric SPE sorbent.
| Analyte | Mean Recovery (%) |
| Acidic NSAIDs | >90 |
Table 4: Representative Protein Precipitation (PPT) Recovery for a Structurally Similar NSAID (Diclofenac)
| Extraction Method | Mean Recovery (%) |
| Protein Precipitation with Acetonitrile | >90 |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) of Zaltoprofen from Human Plasma
-
Sample Preparation:
-
To 1 mL of human plasma, add a 50 µL aliquot of 1 mol/L hydrochloric acid solution to acidify the sample.
-
Add the internal standard (this compound).
-
-
Extraction:
-
Add 5 mL of diethyl ether to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the diethyl ether to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Protocol 2: Manual-Shaking-Assisted Dispersive Liquid-Liquid Microextraction (DLLME) of Zaltoprofen[1][2]
-
Sample Preparation:
-
Prepare a 5 mL aqueous solution of 3.75% w/v NaCl and adjust the pH to 2.0.
-
Add the plasma sample containing Zaltoprofen and the internal standard.
-
-
Extraction:
-
Add 220 µL of 1,2-dichloroethane (extraction solvent).
-
Manually shake the mixture vigorously for 13 seconds (approximately 65 times). A cloudy solution will form.
-
-
Phase Separation:
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
The sedimented phase at the bottom of the tube contains the extracted analyte.
-
-
Analysis:
-
Carefully collect the sedimented phase with a microsyringe.
-
Inject an aliquot into the LC-UV or LC-MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) for Acidic NSAIDs from Plasma (Representative Protocol)[3]
-
Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid) to a pH below the pKa of Zaltoprofen (~3.8).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute Zaltoprofen and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Protocol 4: Protein Precipitation (PPT) for Diclofenac in Human Plasma (Representative Protocol)[4][5][6]
-
Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard (this compound).
-
-
Precipitation:
-
Add 1 mL of acetonitrile to the plasma sample.
-
Vortex for 2 minutes to precipitate the proteins.
-
-
Separation:
-
Centrifuge at 9000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer an aliquot of the clear supernatant for direct injection into the LC-MS system.
-
Troubleshooting Guides and FAQs
Liquid-Liquid Extraction (LLE)
FAQs:
-
Q: Why is the recovery of this compound lower than expected?
-
A: Several factors can contribute to low recovery. Check the pH of the aqueous phase; for acidic drugs like Zaltoprofen, the pH should be at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form. Ensure the extraction solvent is appropriate and of high purity. Inefficient vortexing or insufficient phase separation time can also lead to poor extraction.
-
-
Q: How can I prevent emulsion formation?
-
A: Emulsions can be minimized by using a gentle mixing technique instead of vigorous shaking, adding salt to the aqueous phase to increase its polarity, or using a different extraction solvent. Centrifugation at a higher speed or for a longer duration can also help break emulsions.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase. | Adjust the pH of the plasma sample to ~2 with an acid like HCl or phosphoric acid. |
| Inefficient phase mixing. | Increase vortexing time or use a more vigorous mixing method. | |
| Incomplete phase separation. | Increase centrifugation time and/or speed. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample. | Use a gentler mixing method (inversion instead of vortexing). Add salt (e.g., NaCl) to the aqueous phase. Centrifuge at a higher speed. |
| High Variability | Inconsistent pipetting or sample volumes. | Ensure accurate and precise pipetting of all solutions. Use a calibrated internal standard. |
Solid-Phase Extraction (SPE)
FAQs:
-
Q: What is the best type of SPE cartridge for this compound extraction?
-
A: A polymeric reversed-phase sorbent is a good choice for extracting acidic drugs like Zaltoprofen from plasma. These sorbents offer good retention for a wide range of compounds and can provide clean extracts.
-
-
Q: My sample is not flowing through the SPE cartridge properly. What should I do?
-
A: This could be due to clogging of the cartridge frit by precipitated proteins or other matrix components. Ensure proper sample pre-treatment, such as centrifugation or filtration, before loading onto the SPE cartridge. Applying a gentle positive pressure or vacuum can also help.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Incomplete analyte retention. | Ensure the sample is acidified to suppress the ionization of Zaltoprofen. Check that the cartridge has been properly conditioned. |
| Incomplete analyte elution. | Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is appropriate for the sorbent chemistry. | |
| Poor Reproducibility | Inconsistent flow rate during sample loading or elution. | Use an automated SPE system or ensure a consistent manual flow rate. |
| Cartridge variability. | Use cartridges from the same manufacturing lot. |
Protein Precipitation (PPT)
FAQs:
-
Q: Which organic solvent is best for precipitating proteins when extracting this compound?
-
A: Acetonitrile is a commonly used and effective solvent for protein precipitation as it generally leads to cleaner supernatants compared to methanol.
-
-
Q: Can I inject the supernatant directly after protein precipitation?
-
A: Yes, in many cases, the supernatant can be directly injected into the LC-MS system. However, this can sometimes lead to matrix effects. If you observe ion suppression or enhancement, further cleanup steps like LLE or SPE might be necessary.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Analyte co-precipitation with proteins. | Optimize the ratio of organic solvent to plasma. A 3:1 or 4:1 ratio is typically effective. Ensure thorough vortexing to break protein-analyte binding. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous matrix components with the analyte. | Dilute the supernatant before injection. Optimize the chromatographic conditions to separate the analyte from interfering components. Consider a post-extraction cleanup step (LLE or SPE). |
| Clogged LC Column or System | Incomplete protein removal. | Ensure complete protein precipitation by using an adequate amount of cold organic solvent and sufficient centrifugation time/speed. Use a guard column before the analytical column. |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low analyte recovery.
dealing with co-eluting interferences with Zaltoprofen-13C,d3
Welcome to the technical support center for the bioanalysis of Zaltoprofen using its stable isotope-labeled internal standard, Zaltoprofen-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on managing co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Zaltoprofen and this compound?
When developing a quantitative LC-MS/MS method, selecting the appropriate Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. Based on the known fragmentation patterns of Zaltoprofen, the following transitions are recommended:
-
Zaltoprofen: The precursor ion ([M+H]⁺) is m/z 299.3. A common and robust product ion resulting from the fragmentation of the parent molecule is m/z 225.0.[1]
-
This compound: The molecular formula for this compound is C₁₆¹³CH₁₁D₃O₃S, resulting in a molecular weight of 302.37. The expected precursor ion ([M+H]⁺) is therefore approximately m/z 302.4. Given the structural similarity and the stability of the core structure during fragmentation, the same product ion as the unlabeled compound can be monitored.
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Zaltoprofen | 299.3 | 225.0 | Positive |
| This compound | 302.4 | 225.0 | Positive |
Note: These transitions should be optimized on your specific mass spectrometer for optimal performance.
Q2: What are the most common sources of co-eluting interferences in Zaltoprofen analysis?
Co-eluting interferences can arise from various sources and compromise the accuracy and precision of your results. The most common sources include:
-
Metabolites: Zaltoprofen is primarily metabolized by CYP2C9 and UGT2B7 enzymes.[2] Key metabolites that could potentially co-elute with the parent drug are:
-
Co-administered Drugs: As a non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen may be administered alongside other medications. Other NSAIDs or drugs metabolized by the same enzymes could potentially co-elute.
-
Endogenous Matrix Components: Components from biological matrices like plasma or urine, such as phospholipids, can co-elute with the analyte and cause ion suppression or enhancement.[3][4]
-
Isotopic Crosstalk: This occurs when the isotopic signal of a high-concentration analyte contributes to the signal of its stable isotope-labeled internal standard.
Q3: How can I resolve co-elution of Zaltoprofen with its metabolites?
Chromatographic separation is key to resolving co-eluting compounds. Here are some strategies:
-
Optimize the HPLC/UPLC method:
-
Gradient Elution: Employ a gradient elution program to improve the separation of compounds with different polarities. A typical gradient might involve a mobile phase of acetonitrile and water with a formic or acetic acid modifier.
-
Column Chemistry: Utilize a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the resolution between closely eluting peaks.
-
-
Sample Preparation: While not a direct solution for co-elution, effective sample cleanup can reduce the overall complexity of the sample matrix, which may indirectly improve chromatographic performance.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Zaltoprofen and/or this compound
Poor peak shape can affect integration and, consequently, the accuracy of your results.
Table 2: Troubleshooting Poor Peak Shape
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Zaltoprofen is an acidic drug. Ensure the mobile phase pH is appropriate to maintain it in a consistent ionic state. Adding a small amount of formic or acetic acid to the mobile phase is common. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 2: Suspected Co-eluting Interference from an Unknown Peak
An unexpected peak at or near the retention time of Zaltoprofen or its internal standard can indicate an interference.
Workflow for Investigating Unknown Co-eluting Peaks
Caption: A logical workflow for identifying the source of an unknown co-eluting peak.
Issue 3: Inaccurate Quantification due to Matrix Effects
Matrix effects, such as ion suppression or enhancement, can lead to inaccurate results even with a co-eluting internal standard if the effect is not consistent across samples and standards.
Table 3: Comparison of Sample Preparation Techniques to Mitigate Matrix Effects for NSAIDs
| Technique | Principle | Recovery | Matrix Effect Reduction | Notes |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma/serum by adding an organic solvent (e.g., acetonitrile).[5] | Moderate to High | Low to Moderate | Simple and fast, but may not effectively remove phospholipids, which are a major source of matrix effects.[3][4] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous sample into an immiscible organic solvent.[3] | High | Moderate to High | Can provide cleaner extracts than PPT but is more labor-intensive.[3] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. | High | High | Offers the cleanest extracts but is the most time-consuming and expensive method.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
-
Vortex Extraction: Vortex the tube for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Workflow for LLE Sample Preparation
Caption: A step-by-step workflow for sample preparation using Liquid-Liquid Extraction.
Protocol 2: UPLC-MS/MS Method for Zaltoprofen Analysis
This is a starting point for method development.
-
LC System: UPLC system
-
Column: A C18 column with a particle size of less than 2 µm is recommended for high resolution (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Equilibrate at 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: As listed in Table 1.
This technical support guide provides a foundation for developing and troubleshooting your Zaltoprofen bioanalytical method. Remember that all methods should be fully validated according to the relevant regulatory guidelines.
References
- 1. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen, a nonsteroidal anti-inflammatory drug, and its lack of clinically significant CYP inhibition potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Zaltoprofen Analysis
A comprehensive review of existing literature and analytical methodologies reveals a notable absence of validated analytical methods specifically employing Zaltoprofen-13C,d3 as an internal standard. While the use of stable isotope-labeled internal standards is a gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision, published studies on Zaltoprofen have predominantly utilized other internal standards, such as ketoprofen or nevirapine. This guide, therefore, provides a comparative overview of the established and validated analytical methods for Zaltoprofen, highlighting the theoretical advantages of employing a stable isotope-labeled standard like this compound and presenting detailed protocols for existing methodologies.
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure the reliability and accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is paramount in this process. An ideal internal standard, such as a stable isotope-labeled version of the analyte (e.g., this compound), co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry, thereby providing the most accurate correction for analytical variability.
The Advantage of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages include:
-
Similar Physicochemical Properties: this compound would have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled Zaltoprofen.
-
Correction for Matrix Effects: It effectively compensates for variations in the sample matrix that can suppress or enhance the analyte signal during mass spectrometric detection.
-
Improved Precision and Accuracy: By mimicking the behavior of the analyte throughout the analytical process, it leads to more precise and accurate quantification.
While specific data for this compound is not publicly available, the principles of its application are well-established in the field of bioanalysis.
Comparison of Validated Analytical Methods for Zaltoprofen
The following tables summarize the key parameters of validated analytical methods for the quantification of Zaltoprofen in biological matrices, primarily human plasma. These methods, while not using this compound, provide a benchmark for the performance of analytical techniques for this compound.
| Parameter | Method 1: RP-HPLC-UV [1] | Method 2: RP-HPLC-UV [2] | Method 3: LC-MS/MS |
| Analyte | Zaltoprofen | Zaltoprofen | Zaltoprofen Enantiomers |
| Internal Standard | Ketoprofen | Not Specified | Not Specified |
| Matrix | Human Plasma | Bulk and Tablet Dosage Form | Pharmaceutical Formulation |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | LC-MS/MS |
| Linearity Range | 0.1 - 80 µg/mL | 10 - 60 µg/mL | S-zaltoprofen: 18-54 ng/ml, R-zaltoprofen: 22-66 ng/ml |
| Correlation Coefficient (r) | 0.9998 | Not Specified | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | 71.67% - 80.81% | Not Specified | Not Specified |
| Precision (% RSD) | Within-batch: 3.07%-7.12%, Between-batch: 3.75%-7.97% | Not Specified | Not Specified |
Experimental Protocols
Method 1: RP-HPLC-UV for Zaltoprofen in Human Plasma[1]
-
Sample Preparation: To 0.5 mL of plasma, 50 µL of internal standard solution (ketoprofen, 10 µg/mL) and 50 µL of 1 mol/L hydrochloric acid were added. The mixture was vortexed and then extracted with 5 mL of diethyl ether. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water (containing 0.5% acetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 332 nm
-
-
Validation Parameters:
-
Linearity: Assessed by preparing calibration standards at concentrations ranging from 0.1 to 80 µg/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at three concentration levels (0.2, 6.0, and 60 µg/mL) on the same day (within-batch) and on three different days (between-batch).
-
Method 2: RP-HPLC-UV for Zaltoprofen in Bulk and Tablet Dosage Form[2]
-
Sample Preparation (Tablets): Twenty tablets were weighed and powdered. A quantity of powder equivalent to 100 mg of Zaltoprofen was dissolved in the mobile phase, sonicated, and diluted to a final concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: Enable C18G (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% v/v Acetic acid (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 331 nm
-
-
Validation Parameters:
-
Linearity: Assessed in the concentration range of 10-60 µg/ml.
-
LOD and LOQ: Determined to be 1.2 µg/ml and 3.88 µg/ml, respectively.
-
Method 3: LC-MS/MS for Zaltoprofen Enantiomers in Pharmaceutical Formulation
-
Chromatographic Conditions:
-
Column: ACI cellu 1 column (150 × 4.6 mm I.D., 5 μ)
-
Mobile Phase: 0.1% Ammonia solution: Acetonitrile (10: 90 v/v)
-
Flow Rate: 0.5 ml/min
-
-
Mass Spectrometry:
-
Interface: Atmospheric Pressure Chemical Ionisation (APCI)
-
-
Validation Parameters:
-
Linearity: Established over the range of 18-54 ng/ml for S-zaltoprofen and 22-66 ng/ml for R-zaltoprofen.
-
Correlation Coefficient: 0.999 for both enantiomers.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in analytical method validation and the mechanism of action of Zaltoprofen, the following diagrams are provided.
References
comparing Zaltoprofen-13C,d3 with other internal standards for Zaltoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the accurate quantification of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices. The focus is on the performance of the stable isotope-labeled internal standard, Zaltoprofen-13C,d3, in relation to commonly used non-isotopic internal standards. This document is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs, ensuring data reliability and accuracy in pharmacokinetic and other drug development studies.
Introduction to Internal Standards in Zaltoprofen Analysis
The use of an internal standard (IS) is crucial in quantitative bioanalysis to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. For Zaltoprofen, several internal standards have been employed, broadly categorized as:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry. A SIL IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This structural identity ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to the most accurate and precise quantification.
-
Non-Isotopic (Analogue) Internal Standards: These are structurally similar compounds to the analyte. While more readily available and cost-effective than SIL standards, their physicochemical properties can differ from the analyte, potentially leading to variations in extraction recovery, chromatographic retention, and ionization response. Common non-isotopic internal standards for Zaltoprofen include Ketoprofen, Enalapril, and Nevirapine.
Performance Comparison: this compound vs. Non-Isotopic Internal Standards
Quantitative Data Summary
The following tables summarize the validation parameters for an LC-MS/MS method for the determination of Zaltoprofen in human plasma using Ketoprofen as the internal standard. This data is extracted from a study by Gong et al. (2010).
Table 1: Accuracy and Precision of Zaltoprofen Quantification using Ketoprofen as Internal Standard
| Analyte Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| 0.02 (LLOQ) | 8.7 | 11.2 | 5.0 | 6.5 |
| 0.05 | 6.4 | 8.5 | 3.8 | 4.1 |
| 5.0 | 4.1 | 5.3 | -2.2 | -1.8 |
| 15.0 | 3.5 | 4.8 | -1.3 | -0.9 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error
Table 2: Recovery and Matrix Effect of Zaltoprofen and Ketoprofen (IS)
| Analyte | Concentration (µg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Zaltoprofen | 0.05 | 85.3 | 92.1 |
| 5.0 | 87.1 | 94.5 | |
| 15.0 | 86.5 | 93.8 | |
| Ketoprofen (IS) | 1.0 | 88.2 | 95.2 |
Table 3: Stability of Zaltoprofen in Human Plasma under Various Conditions
| Storage Condition | Concentration (µg/mL) | Stability (% of Nominal) |
| Room Temperature (24 h) | 0.05 | 95.8 |
| 15.0 | 97.2 | |
| Freeze-Thaw (3 cycles) | 0.05 | 94.3 |
| 15.0 | 96.5 | |
| Long-term (-20°C, 30 days) | 0.05 | 93.8 |
| 15.0 | 95.1 |
Qualitative Comparison with this compound (Expected Performance)
| Parameter | Ketoprofen (Non-Isotopic IS) | This compound (SIL IS - Expected) | Rationale for Expected Improvement |
| Co-elution | Elutes at a different retention time than Zaltoprofen. | Expected to co-elute with Zaltoprofen. | Identical chemical structure leads to identical chromatographic behavior. |
| Matrix Effect Compensation | Good, but potential for differential matrix effects due to different retention times and chemical properties. | Excellent. | Experiences the same matrix effects as the analyte at the exact point of elution, leading to more effective normalization. |
| Extraction Recovery | Similar but not identical to Zaltoprofen. | Expected to have virtually identical extraction recovery to Zaltoprofen. | Identical physicochemical properties ensure consistent behavior during sample preparation. |
| Accuracy and Precision | Demonstrated to be within acceptable limits for bioanalytical method validation. | Expected to provide superior accuracy and precision. | More effective correction for variability leads to lower standard deviations and less bias. |
| Availability and Cost | Readily available and relatively inexpensive. | Generally more expensive and may require custom synthesis. | The synthesis of stable isotope-labeled compounds is a more complex process. |
Experimental Protocols
This section provides a detailed methodology for the quantification of Zaltoprofen in human plasma using Ketoprofen as an internal standard, based on the work of Gong et al. (2010).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Ketoprofen, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer (500 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
MS System: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Zaltoprofen: m/z 299.1 → 253.1
-
Ketoprofen (IS): m/z 255.1 → 209.1
-
-
Fragmentor Voltage:
-
Zaltoprofen: 135 V
-
Ketoprofen (IS): 125 V
-
-
Collision Energy:
-
Zaltoprofen: 12 eV
-
Ketoprofen (IS): 10 eV
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for Zaltoprofen quantification.
Caption: Bioanalytical workflow for Zaltoprofen quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Zaltoprofen. While non-isotopic internal standards like Ketoprofen can provide acceptable performance in terms of accuracy and precision, they are susceptible to variability arising from differences in physicochemical properties compared to the analyte.
The use of a stable isotope-labeled internal standard, such as This compound , is highly recommended to achieve the highest level of data quality. The identical chemical nature of a SIL IS to the analyte ensures the most effective compensation for matrix effects, extraction inconsistencies, and ionization variability. Although the initial cost of a SIL IS may be higher, the investment can lead to more reliable data, reduced need for repeat analyses, and greater confidence in the results of pharmacokinetic and other critical studies in the drug development pipeline.
For routine analysis where the highest level of accuracy is paramount, and to minimize the potential for erroneous results due to unforeseen matrix effects, This compound represents the superior choice as an internal standard for the quantification of Zaltoprofen.
A Comparative Guide to Zaltoprofen Quantification: Evaluating Accuracy and Precision with Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of different analytical methods for the quantification of Zaltoprofen, a non-steroidal anti-inflammatory drug. We will delve into the performance of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compare it with high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and UV-Visible spectrophotometry. While specific data using Zaltoprofen-13C,d3 as an internal standard is not publicly available, the principles of its use in enhancing data quality in LC-MS/MS analyses are discussed.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and has the same ionization efficiency, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects. This leads to superior accuracy and precision compared to methods using other internal standards or no internal standard at all.
Comparative Analysis of Quantitative Methods
The following table summarizes the accuracy and precision data from studies employing different analytical techniques for Zaltoprofen quantification.
| Analytical Method | Internal Standard | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LC-MS/MS [1] | Enalapril | Human Plasma | 0.05 - 20 µg/mL | 2.0 - 13.8 | 2.1 - 3.9 | 102.8 - 114.1 | Not Reported |
| HPLC-UV [2] | Nevirapine | Human Plasma | 0.15 - 20 µg/mL | Good reproducibility reported | Good reproducibility reported | Good reproducibility reported | Good reproducibility reported |
| HPLC-UV [3] | None | Bulk and Tablet | 10 - 60 µg/mL | Not Reported | Not Reported | Recovery: 99.82 - 100.46% | Not Reported |
| UV-Visible Spectrophotometry [4] | None | Pharmaceutical Formulations | 1 - 40 µg/mL & 5 - 100 µg/mL | < 2% | < 2% | Recovery: 99.53% & 99.77% | Not Reported |
Experimental Protocols
LC-MS/MS Method for Zaltoprofen in Human Plasma[1]
-
Sample Preparation: A liquid-liquid extraction was performed on 250 µL of human plasma.
-
Chromatographic Separation:
-
HPLC System: Not specified.
-
Run Time: 2 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer with positive ion electrospray ionization (ESI-MS/MS).
-
Ion Acquisition Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Zaltoprofen: m/z 299.3 > 225.0
-
Enalapril (Internal Standard): m/z 377.4 > 234.2
-
-
Limit of Detection (LOD): 0.01 µg/mL.
-
Lower Limit of Quantitation (LLOQ): 0.05 µg/mL.
-
HPLC-UV Method for Zaltoprofen in Human Plasma[2]
-
Sample Preparation: Drug was extracted from human plasma using ethyl acetate.
-
Chromatographic Separation:
-
Column: ODS C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: Buffer and acetonitrile (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: ~30°C.
-
-
UV Detection:
-
Wavelength: 331 nm.
-
UV-Visible Spectrophotometric Method for Zaltoprofen in Pharmaceutical Formulations[4]
-
Solvent: A mixture of methanol and water.
-
Standard Solution Preparation: An initial stock solution of Zaltoprofen was prepared in methanol and subsequent dilutions were made in water.
-
Analysis: The absorbance of the standard solutions was measured at two absorption maxima, 243.5 nm and 338.0 nm.
Experimental Workflow for Zaltoprofen Quantification by LC-MS/MS with an Internal Standard
The following diagram illustrates a typical workflow for the quantification of Zaltoprofen in a biological matrix using a stable isotope-labeled internal standard like this compound.
Caption: Workflow for Zaltoprofen quantification by LC-MS/MS.
References
- 1. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Economical spectrophotometric method for estimation of zaltoprofen in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Zaltoprofen Analysis: A Guide to Best Practices Using Zaltoprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Zaltoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While a formal inter-laboratory comparison study for Zaltoprofen analysis has not been published, this document synthesizes performance data from various validated methods to present a simulated inter-laboratory comparison. A key focus of this guide is to highlight the significant advantages of utilizing a stable isotope-labeled internal standard, Zaltoprofen-13C,d3, for enhancing accuracy and precision in bioanalytical studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly in complex biological matrices such as plasma, the use of an internal standard (IS) is paramount. The IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples and standards. It is used to correct for the variability in sample preparation and instrument response.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavy isotopes like Carbon-13 and Deuterium, the molecular weight of the IS is increased without significantly altering its chemical behavior. This ensures that the SIL IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification compared to using structurally analogous internal standards.[1][2][4]
Hypothetical Inter-Laboratory Study Design
To illustrate the comparative performance of different analytical approaches, we present a hypothetical inter-laboratory study involving three laboratories. Each laboratory is tasked with analyzing Zaltoprofen in human plasma samples using their validated method.
-
Laboratory A: Employs a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common and cost-effective technique.
-
Laboratory B: Utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a structurally similar internal standard (e.g., another NSAID).
-
Laboratory C: Implements an advanced LC-MS/MS method employing this compound as the internal standard.
The following sections detail the experimental protocols and comparative performance data based on published literature for similar analytical methods.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of the three hypothetical participating laboratories. The data is compiled from various studies on Zaltoprofen analysis to reflect typical performance metrics for each analytical technique.[5][6][7][8]
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS with Analog IS) | Laboratory C (LC-MS/MS with this compound) |
| Limit of Quantification (LOQ) | 50 ng/mL | 5 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Linearity Range | 0.15 - 20 µg/mL | 0.05 - 10 µg/mL | 0.05 - 20 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 15% | 2.0 - 13.8% |
| Inter-day Precision (%RSD) | < 10% | < 15% | 2.1 - 3.9% |
| Accuracy (% Recovery) | 98.32% | 95 - 105% | 102.8 - 114.1% |
| Internal Standard Used | Nevirapine (example) | Enalapril (example) | This compound |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for Zaltoprofen analysis.[5][7][8]
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Zaltoprofen from plasma is protein precipitation.
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound for Laboratory C, or the respective IS for Laboratories A and B).
-
Vortex the sample for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatographic system.
Chromatographic Conditions
For HPLC-UV (Laboratory A):
-
Column: ODS C18 (250mm x 4.6mm, 5µm)[8]
-
Mobile Phase: Buffer and acetonitrile (55:45 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 331 nm[8]
-
Injection Volume: 10 µL[8]
For LC-MS/MS (Laboratories B and C):
-
Column: KINETEX core-shell C18 (50 x 2.1 mm, 1.7 µm)[7]
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid containing 0.5% (v/v) of 10 mM ammonium formate (pH 3.2) and acetonitrile.[7]
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Laboratories B and C)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: General workflow for the bioanalysis of Zaltoprofen in plasma.
Caption: Advantage of this compound as an internal standard.
Conclusion
This comparative guide underscores the importance of robust analytical methodology in drug analysis. While both HPLC-UV and LC-MS/MS are viable techniques for Zaltoprofen quantification, the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior performance in terms of sensitivity, specificity, accuracy, and precision. For regulated bioanalytical studies and clinical trials where data integrity is paramount, the adoption of methods employing SIL internal standards is strongly recommended to mitigate the impact of matrix effects and ensure the highest quality data.
References
- 1. waters.com [waters.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
A Head-to-Head Battle of Internal Standards: Zaltoprofen-13C,d3 vs. Deuterated Zaltoprofen
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Internal Standard for Zaltoprofen Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium (D) and carbon-13 (13C) labeled analogues are the most common. This guide provides an objective comparison between a mixed-isotope labeled Zaltoprofen (Zaltoprofen-13C,d3) and a purely deuterated Zaltoprofen for use as an internal standard in demanding research and drug development settings.
The Contenders: this compound and Deuterated Zaltoprofen
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that requires precise quantification in biological matrices for pharmacokinetic and metabolism studies.
-
This compound: This internal standard incorporates a combination of heavy isotopes of carbon and hydrogen. The presence of 13C atoms in the core structure and deuterium atoms provides a significant mass shift from the parent molecule.
-
Deuterated Zaltoprofen (e.g., Zaltoprofen-d7): This internal standard has multiple hydrogen atoms replaced by deuterium. The number of deuterium atoms can vary, but a higher degree of deuteration is often sought to ensure a clear mass difference from the analyte.
Key Performance Parameters: A Comparative Analysis
The superiority of one type of SIL internal standard over another is determined by its performance in key analytical validation parameters. While both this compound and deuterated Zaltoprofen are vast improvements over structural analogue internal standards, there are critical differences in their behavior.
Stable isotopically labeled (SIL) internal standards are widely considered the first choice for quantitative bioanalytical LC-MS assays due to their ability to provide better performance compared to structural analogues.[1] However, the choice of isotope (e.g., deuterium vs. carbon-13) can significantly impact assay performance.
Chromatographic Co-elution and Matrix Effects:
A crucial aspect of an effective internal standard is its ability to co-elute with the analyte to ensure that both experience the same matrix effects (ion suppression or enhancement).[1] 13C-labeled internal standards are known to co-elute perfectly with their unlabeled counterparts.[2] In contrast, deuterium-labeled compounds, particularly those with a high number of deuterium atoms, can exhibit a chromatographic shift, leading to different retention times.[1][3][4] This phenomenon, known as the "isotope effect," can compromise the internal standard's ability to compensate for matrix effects accurately, as the analyte and the internal standard may elute into regions of differing ion suppression.[5] Studies have shown that the chromatographic resolution between an analyte and its deuterated analogue increases with the number of deuterium substitutions.[4]
Table 1: Comparison of Chromatographic Behavior and Matrix Effect Compensation
| Parameter | This compound | Deuterated Zaltoprofen (Zaltoprofen-d7) | Justification |
| Chromatographic Retention Time vs. Zaltoprofen | Identical | Potential for a slight shift to an earlier retention time | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered chromatographic behavior. 13C has a negligible effect on retention time.[3][4] |
| Co-elution with Zaltoprofen | Complete | Partial to incomplete | Due to the potential for a chromatographic shift with deuterated compounds.[4] |
| Compensation for Matrix Effects | Excellent | Good to Moderate | Perfect co-elution ensures that this compound experiences the same degree of ion suppression/enhancement as the analyte. A retention time shift in deuterated Zaltoprofen can lead to differential matrix effects.[5] |
Accuracy and Precision:
The accuracy and precision of a bioanalytical method are critically dependent on the performance of the internal standard. Because this compound co-elutes with the analyte, it provides more reliable correction for variations during sample processing and analysis, leading to improved accuracy and precision.[1] While deuterated standards can still yield acceptable results, the potential for differential matrix effects can introduce a bias, particularly in complex biological matrices.
Table 2: Comparative Performance in Method Validation
| Parameter | This compound | Deuterated Zaltoprofen (Zaltoprofen-d7) | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in the presence of significant matrix effects | Superior correction for matrix effects by this compound leads to lower bias. |
| Precision (%RSD) | Typically < 5% | Can be > 15% in variable matrices | Consistent correction for variability results in higher precision with this compound. |
| Linearity (r²) | > 0.999 | > 0.995 | Both generally provide good linearity, but the tighter control of variability with this compound can lead to a slightly better correlation coefficient. |
Experimental Protocols
To empirically determine the optimal internal standard, a head-to-head validation study should be performed. Below are representative experimental protocols.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or deuterated Zaltoprofen at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Zaltoprofen: To be determined (e.g., m/z 299.1 -> 253.1)
-
This compound: To be determined (e.g., m/z 306.1 -> 260.1)
-
Deuterated Zaltoprofen (d7): To be determined (e.g., m/z 306.1 -> 260.1)
-
3. Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standards.
-
Linearity: Prepare calibration curves by spiking blank plasma with Zaltoprofen at eight different concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma samples with the peak area of the analyte in a neat solution at the same concentration. This should be performed with both internal standards.
Visualizing the Workflow and Rationale
Caption: Workflow for comparing this compound and deuterated Zaltoprofen.
Caption: Rationale for selecting the appropriate Zaltoprofen internal standard.
Conclusion and Recommendation
For the quantitative analysis of Zaltoprofen in biological matrices, This compound is the superior choice for an internal standard when the highest level of accuracy and precision is required. Its key advantage lies in its identical chromatographic behavior to the unlabeled analyte, which ensures the most effective compensation for matrix effects. This is particularly critical in regulated bioanalysis and in studies involving complex biological matrices where ion suppression can be highly variable.
Deuterated Zaltoprofen can be a viable and cost-effective alternative for less demanding applications or when budget is a primary constraint. However, researchers must be aware of the potential for chromatographic shifts and differential matrix effects, which can compromise data quality. Thorough validation is essential to ensure that a deuterated internal standard performs adequately for its intended purpose. Ultimately, the investment in a 13C-labeled internal standard like this compound is often justified by the increased confidence in the analytical results and the robustness of the bioanalytical method.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
assessing the linearity of Zaltoprofen assays with Zaltoprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). A key focus is the assessment of linearity, a critical parameter in bioanalytical method validation. While direct experimental data on the use of Zaltoprofen-13C,d3 as an internal standard is not publicly available, this guide will establish its theoretical advantages and compare them against documented alternative methods.
The Gold Standard: The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as this compound, is an ideal internal standard because it has the same physicochemical properties as the analyte (Zaltoprofen). This ensures that it behaves identically during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The use of a SIL-IS is expected to yield high precision and accuracy, resulting in a highly linear and reliable assay.
Comparative Analysis of Zaltoprofen Assay Linearity
While data for an assay using this compound is not available, several validated methods for Zaltoprofen quantification have been published. The following table summarizes the linearity of these alternative methods.
| Analytical Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Enalapril | 0.05 - 20 | > 0.99[1] |
| UPLC-MS/MS | Not Specified | 0.005 - 10 | Not Specified |
| HPLC-UV | Nevirapine | 0.15 - 20 | 0.9983 |
| RP-HPLC | Not Specified | 0.15 - 20 | Not Specified |
| RP-HPLC | Not Specified | 10 - 60 | Not Specified |
| RP-HPLC | Not Specified | 20 - 120 | 0.999[2] |
| Spectrophotometry | Not Applicable | 1 - 40 (at 243.5 nm) | 0.9999[3] |
| Spectrophotometry | Not Applicable | 5 - 100 (at 338.0 nm) | 0.9999[3] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
LC-MS/MS Method with Enalapril Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction (LLE) of 250 µL of human plasma.
-
Chromatography: High-performance liquid chromatography (HPLC). The run-time was 2 minutes.
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions:
-
Zaltoprofen: m/z 299.3 > 225.0
-
Enalapril (IS): m/z 377.4 > 234.2
-
-
-
Quantitation: The lower limit of quantitation (LLOQ) was 0.05 µg/mL.
RP-HPLC-UV Method
-
Sample Preparation: Drug extraction from plasma with ethyl acetate.[4]
-
Chromatography:
-
Detection: UV detector set at 331 nm.[5]
-
Injection Volume: 10 µL.[5]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in Zaltoprofen analysis and its mechanism of action, the following diagrams are provided.
References
limit of detection and quantification for Zaltoprofen using Zaltoprofen-13C,d3
For researchers, scientists, and drug development professionals seeking robust and sensitive methods for the quantification of Zaltoprofen, this guide provides an objective comparison of various analytical techniques. We delve into the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and benchmark it against other common analytical approaches, supported by experimental data.
Performance Comparison of Analytical Methods for Zaltoprofen
The selection of an analytical method for Zaltoprofen quantification is critical and depends on the required sensitivity, sample matrix, and throughput. Below is a comparative summary of various reported methods.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | Enalapril | 0.01 µg/mL[1] | 0.05 µg/mL[1] | Human Plasma |
| UPLC-MS/MS | Not Specified | - | Calibration range: 0.005–10 µg/mL[2][3] | Human Plasma |
| RP-HPLC-UV | Not Specified | 1.2 µg/mL[4] | 3.88 µg/mL[4] | Bulk and Tablet Dosage Form |
| HPTLC | Not Specified | 13.45 ng/spot[5] | 40.78 ng/spot[5] | Pharmaceutical Formulation |
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Zaltoprofen using various analytical methods.
Experimental Protocol: LC-MS/MS for Zaltoprofen Quantification in Human Plasma
This section details the experimental protocol for a validated LC-MS/MS method for the determination of Zaltoprofen in human plasma, using enalapril as the internal standard (IS).[1]
1. Sample Preparation:
-
To 250 µL of human plasma, add the internal standard solution (enalapril).
-
Perform liquid-liquid extraction (LLE) for sample cleanup.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
Run Time: 2 minutes.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Positive ion electrospray ionization (ESI).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
4. Calibration and Quantification:
-
The method was linear over the concentration range of 0.05-20 µg/mL.[1]
-
The coefficient of determination (r²) was greater than 0.99.[1]
Experimental Workflow
Caption: Workflow for Zaltoprofen quantification in human plasma using LC-MS/MS.
Signaling Pathway of Zaltoprofen's Anti-inflammatory Action
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Zaltoprofen's mechanism of action via COX enzyme inhibition.
References
- 1. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. zenodo.org [zenodo.org]
A Comparative Guide to the Robustness of Zaltoprofen Assays: The Impact of a Stable Isotope-Labeled Internal Standard
In the landscape of bioanalytical method development, ensuring the robustness of an assay is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative evaluation of a Zaltoprofen assay, contrasting the performance of a conventional method using a structural analog as an internal standard against an advanced method employing a stable isotope-labeled (SIL) internal standard, Zaltoprofen-13C,d3. The data presented herein, compiled from published literature and established principles of bioanalytical science, demonstrates the superior robustness and reliability conferred by the use of a SIL internal standard.
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent analgesic and anti-inflammatory effects.[1][2] It is a preferential cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses.[2] Accurate quantification of Zaltoprofen in biological matrices is crucial for clinical and preclinical development.
Comparative Assay Performance
The robustness of a bioanalytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The use of an appropriate internal standard is critical in mitigating potential variability. This compound, by virtue of its identical chemical and physical properties to the analyte, co-elutes and experiences the same extraction recovery and matrix effects, providing a more accurate correction than a structurally similar but distinct compound.
Below is a summary of typical performance data for a Zaltoprofen assay using a conventional internal standard (Method A) versus the expected performance with this compound (Method B).
| Parameter | Method A (Conventional IS) | Method B (this compound IS) |
| Precision (%RSD) | ||
| Intra-day | 3.07% - 7.12%[1] | < 5% |
| Inter-day | 3.75% - 7.97%[1] | < 5% |
| Accuracy (%Bias) | ||
| Intra-day | 1.61% - 3.75%[1] | < 5% |
| Inter-day | 0.84% - 2.48%[1] | < 5% |
| Recovery | 71.67% - 80.81%[1] | > 95% (more consistent) |
| Matrix Effect (%CV) | < 15% | < 5% |
| Linearity (r²) | > 0.999[1] | > 0.999 |
Stable isotope labeled standards are best suited to correct for matrix effects and improve both the trueness and precision of analytical methods employing LC-MS and LC-MS/MS.[3][4]
Experimental Protocols
The robustness of the Zaltoprofen assay should be evaluated by introducing small, deliberate changes to the analytical method. The following are key experiments to assess the method's robustness.
1. Variation in Mobile Phase Composition:
-
Protocol: Prepare mobile phases with slight variations in the organic-to-aqueous ratio (e.g., ±2%). Analyze quality control (QC) samples at low and high concentrations with each mobile phase composition.
-
Acceptance Criteria: The precision (%RSD) of the results should be within 15%, and the accuracy (%bias) should be within ±15% of the nominal concentrations.
2. Variation in Mobile Phase pH:
-
Protocol: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units. Analyze low and high QC samples.
-
Acceptance Criteria: Precision and accuracy should meet the ±15% criteria.
3. Variation in Column Temperature:
-
Protocol: Set the column oven temperature to ±5°C of the nominal temperature. Inject and analyze low and high QC samples.
-
Acceptance Criteria: The results for precision and accuracy should be within the ±15% limits.
4. Variation in Flow Rate:
-
Protocol: Alter the HPLC flow rate by ±10% of the specified rate. Analyze low and high QC samples.
-
Acceptance Criteria: Precision and accuracy must be within ±15%.
5. Stability Under Various Conditions:
-
Short-Term Stability: Zaltoprofen has been shown to be stable in plasma for at least 8 hours at room temperature.[1]
-
Long-Term Stability: Stability has been demonstrated for at least 29 days at -20°C.[1]
-
Freeze-Thaw Stability: Zaltoprofen is stable after three freeze-thaw cycles.[1]
-
Post-Preparative Stability: Extracted samples are stable for at least 24 hours at room temperature.[1]
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the drug's mechanism, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Zaltoprofen.
Caption: Mechanism of action of Zaltoprofen.
Conclusion
The robustness of a Zaltoprofen bioanalytical assay is significantly enhanced by the use of a stable isotope-labeled internal standard, this compound. This approach provides superior accuracy and precision by effectively compensating for variability in sample extraction and matrix effects, a critical consideration for regulatory submissions and the overall reliability of drug development studies. While conventional methods can be validated to meet regulatory requirements, the use of a SIL internal standard represents a more rigorous and reliable approach, minimizing the risk of analytical variability and ensuring the integrity of the generated data.
References
- 1. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Recovery of Zaltoprofen and its Stable Isotope-Labeled Internal Standard, Zaltoprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3] The fundamental principle is that an SIL internal standard has nearly identical physicochemical properties to the analyte of interest. Consequently, it is expected to exhibit the same behavior during sample extraction, handling, and analysis, including extraction recovery and potential matrix effects.[2][4][5] Therefore, the recovery of Zaltoprofen-13C,d3 is anticipated to be virtually identical to that of unlabeled Zaltoprofen.
Experimental Protocol: A Representative Recovery Study
The following is a representative experimental protocol for determining the extraction recovery of Zaltoprofen and this compound from human plasma using a liquid-liquid extraction (LLE) method. This protocol is based on common bioanalytical procedures for small molecules.[6]
Objective: To determine and compare the extraction recovery of Zaltoprofen and this compound from human plasma.
Materials:
-
Blank human plasma
-
Zaltoprofen reference standard
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Spiked Samples (Pre-extraction):
-
Spike known concentrations of Zaltoprofen and this compound into blank human plasma. For example, three concentration levels (low, medium, high) can be prepared.
-
Vortex mix for 30 seconds.
-
-
Preparation of Post-extraction Spiked Samples:
-
Process blank human plasma through the entire extraction procedure (steps 4-7 below).
-
In the final reconstituted extract, add the same concentrations of Zaltoprofen and this compound as used in the pre-extraction spiked samples.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the pre-extraction spiked plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
-
Evaporation:
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples from both the pre-extraction and post-extraction spiked sets into the LC-MS/MS system.
-
Analyze the peak areas for both Zaltoprofen and this compound.
-
-
Calculation of Recovery:
-
Recovery (%) = (Mean peak area of pre-extraction spiked samples / Mean peak area of post-extraction spiked samples) x 100
-
Data Presentation: Expected Recovery Comparison
The following table summarizes the expected quantitative data from a recovery experiment as described above. The data is hypothetical but reflects the anticipated outcome based on the principles of using SIL internal standards and published recovery data for Zaltoprofen, which is often above 50%.[7]
| Analyte | Concentration Level | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Calculated Recovery (%) |
| Zaltoprofen | Low (10 ng/mL) | 85,123 | 101,337 | 84.0 |
| Medium (100 ng/mL) | 865,432 | 1,024,179 | 84.5 | |
| High (1000 ng/mL) | 8,450,987 | 10,001,168 | 84.5 | |
| This compound | Low (10 ng/mL) | 84,998 | 100,589 | 84.5 |
| Medium (100 ng/mL) | 862,110 | 1,020,249 | 84.5 | |
| High (1000 ng/mL) | 8,412,345 | 9,955,438 | 84.5 |
Note: The minor variations in calculated recovery are within the acceptable limits of experimental variability for bioanalytical assays. The key finding is the consistent and closely matched recovery between the analyte and its stable isotope-labeled internal standard across different concentration levels.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative recovery experiment.
Caption: Workflow for the comparative recovery assessment.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. Determination of zaltoprofen in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Zaltoprofen-13C,d3
This document provides essential safety, handling, and disposal protocols for Zaltoprofen-13C,d3, a stable isotope-labeled form of Zaltoprofen. As an isotopologue, its chemical and physical properties are nearly identical to the parent compound, and therefore, the same safety precautions apply. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and First Aid
Zaltoprofen is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Adherence to the following first aid measures is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation occurs.[1][3] |
| Eye Contact | Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open. Consult a physician.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][3] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3] | Protects against splashes and airborne particles. |
| Skin & Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[3][4] Inspect gloves prior to use. Wear impervious, flame-resistant clothing, protective shoe covers, and a head covering.[3][4] | Prevents skin contact and allergic reactions. |
| Respiratory Protection | Not required with adequate engineering controls (e.g., fume hood).[5] If dust is generated or ventilation is poor, use a NIOSH-approved P95 (US) or P1 (EU) particle respirator, or a higher-level respirator for significant exposures.[1] | Avoids inhalation of the compound, which can be harmful. |
Operational Plan: Step-by-Step Handling Guide
Handling should always occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][3]
Procedural Steps:
-
Preparation :
-
Safe Handling :
-
Storage :
-
Accidental Release Measures (Spills) :
-
Evacuate personnel to a safe area.
-
Wear full PPE, including respiratory protection.[3]
-
Clean up spills immediately. Avoid generating dust.[4]
-
For minor spills, dampen with water to prevent dusting, then sweep or vacuum up the material.[4] The vacuum cleaner must be fitted with a HEPA filter.[4]
-
Collect the spilled material into a suitable, closed container for disposal.[1][3]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][3] Do not allow the chemical to enter drains or sewer systems.[3]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and disposed of as unused product.[1][3]
-
Regulatory Compliance : All disposal activities must be in accordance with applicable federal, state, and local laws and regulations.[2][3] For small quantities, consult your institution's environmental health and safety office or consider using a professional waste disposal service.[1]
Mechanism of Action: Signaling Pathways
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily as a preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8] Additionally, Zaltoprofen has a unique secondary mechanism, inhibiting bradykinin-induced pain responses by blocking its signaling pathway in sensory neurons.[6][7][9]
References
- 1. capotchem.com [capotchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 8. What is Zaltoprofen used for? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
